Product packaging for Boxidine(Cat. No.:CAS No. 10355-14-3)

Boxidine

Cat. No.: B084969
CAS No.: 10355-14-3
M. Wt: 335.4 g/mol
InChI Key: FOCUKKUAGZPPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boxidine is a member of biphenyls.
This compound is an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also inhibits sterol absorption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20F3NO B084969 Boxidine CAS No. 10355-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23/h3-10H,1-2,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCUKKUAGZPPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145896
Record name Boxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10355-14-3
Record name Boxidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJ40K4117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive technical overview of the mechanism of action for the investigational hypocholesterolemic agent, Boxidine (also known as CL 65205 ). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid-lowering therapies and cholesterol metabolism.

This compound has been identified as a potent inhibitor of the terminal step in cholesterol biosynthesis, positioning it as a significant tool for studying lipid metabolism. Its action is complemented by an observed inhibition of sterol absorption, presenting a dual approach to cholesterol reduction.

Core Mechanism of Action: Inhibition of 7-Dehydrocholesterol Reductase (DHCR7)

The primary mechanism of action of this compound is the inhibition of 7-dehydrocholesterol reductase (DHCR7). This enzyme is critical in the Kandutsch-Russell pathway of cholesterol biosynthesis, where it catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol by reducing the C7-C8 double bond.

By inhibiting DHCR7, this compound effectively blocks the final step of cholesterol production. This leads to an accumulation of the precursor, 7-DHC, and a decrease in endogenous cholesterol levels. The inhibition of this specific enzymatic step is a key area of research in the management of hypercholesterolemia and in the study of genetic disorders such as Smith-Lemli-Opitz Syndrome (SLOS), which is characterized by a deficiency in DHCR7.

Signaling Pathway

The following diagram illustrates the position of DHCR7 in the cholesterol biosynthesis pathway and the inhibitory action of this compound.

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Seven_DHC 7-Dehydrocholesterol (7-DHC) Lanosterol->Seven_DHC Multiple Steps DHCR7 DHCR7 (7-Dehydrocholesterol Reductase) Seven_DHC->DHCR7 Cholesterol Cholesterol This compound This compound This compound->DHCR7 Inhibition DHCR7->Cholesterol

Figure 1. Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.

Secondary Mechanism: Inhibition of Sterol Absorption

In addition to its role in cholesterol synthesis, this compound has been noted to inhibit the absorption of sterols from the intestine. While the precise molecular target for this action has not been fully elucidated, this effect contributes to its overall hypocholesterolemic profile by reducing the uptake of both dietary and biliary cholesterol.

Quantitative Data: Preclinical Efficacy

Studies in preclinical models have demonstrated the hypocholesterolemic activity of this compound. The following table summarizes the dose-dependent effects of this compound on serum cholesterol levels in rats.

CompoundDose (mg/kg/day, p.o.)Number of RatsMean Serum Cholesterol Change (%)
This compound 310-28
1010-43
3010-53

Data derived from studies on the hypocholesterolemic activity of this compound and its analogs.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound's effect on serum cholesterol.

In Vivo Hypocholesterolemic Activity Assay in Rats

Objective: To determine the effect of orally administered this compound on serum cholesterol levels in rats.

Animal Model: Male albino rats, typically of the Wistar strain, are used. Animals are acclimatized and maintained on a standard laboratory diet.

Procedure:

  • Baseline Measurement: Blood samples are collected to determine baseline serum cholesterol levels.

  • Grouping: Rats are randomly assigned to control and treatment groups.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage once daily for a specified period, typically 4 to 7 days. The control group receives the vehicle only.

  • Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected for analysis.

  • Cholesterol Analysis: Serum is separated, and total cholesterol levels are determined using a standardized colorimetric method, such as the Liebermann-Burchard reaction or a suitable enzymatic assay.

  • Data Analysis: The percentage change in serum cholesterol from baseline is calculated for each group, and statistical significance is determined.

Workflow for In Vivo Evaluation

The experimental workflow for assessing the hypocholesterolemic effects of this compound is depicted below.

experimental_workflow start Start: Select Male Albino Rats acclimatize Acclimatization & Baseline Blood Sample start->acclimatize grouping Randomize into Control & Treatment Groups acclimatize->grouping treatment Daily Oral Administration (Vehicle or this compound) grouping->treatment final_sample End of Treatment: Collect Final Blood Sample treatment->final_sample analysis Serum Cholesterol Analysis final_sample->analysis data_eval Data Evaluation: % Change & Statistics analysis->data_eval end End data_eval->end

Figure 2. Experimental workflow for in vivo assessment of this compound.

Conclusion

This compound demonstrates a potent hypocholesterolemic effect primarily through the targeted inhibition of 7-dehydrocholesterol reductase (DHCR7), a key enzyme in cholesterol biosynthesis. This is further enhanced by its ability to inhibit intestinal sterol absorption. The data presented underscores the potential of this compound as a valuable research tool for investigating cholesterol metabolism and as a lead compound for the development of novel lipid-lowering therapies. Further studies are warranted to fully elucidate the molecular details of its interaction with DHCR7 and its effects on sterol transport.

Elusive Target: A Technical Review of Boxidine and Its Postulated Role in Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of boxidine and its effects on cholesterol biosynthesis. Despite a comprehensive search of available scientific literature and databases, specific quantitative data, detailed experimental protocols, and established signaling pathways directly related to this compound remain largely unavailable in the public domain. This document summarizes the limited existing information on this compound and, in its absence, provides a broader context by outlining the well-established cholesterol biosynthesis pathway and the mechanisms of other known cholesterol-lowering agents. This approach aims to provide a foundational framework for researchers interested in the potential mechanisms of action of compounds like this compound.

Introduction to this compound

This compound is a chemical entity identified as an agent that likely interferes with cholesterol metabolism. According to the PubChem database, this compound hydrochloride is described as an inhibitor of the conversion of 7-dehydrocholesterol to cholesterol, the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is also suggested to inhibit the absorption of sterols. This dual mechanism of action, targeting both endogenous synthesis and exogenous absorption, positions this compound as a compound of potential interest in the management of hypercholester

An In-depth Technical Guide to the Chemical Structure and Properties of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boxidine is a synthetic compound recognized for its role in lipid metabolism. Primarily, it functions as an inhibitor of the final step in cholesterol biosynthesis and also impedes sterol absorption. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and generalized experimental protocols relevant to its study. Due to the limited publicly available data on this compound, this document focuses on its established characteristics and provides illustrative methodologies for its investigation.

Chemical Structure and Properties

This compound is a pyrrolidine derivative with a trifluoromethylphenyl-phenoxy moiety. The hydrochloride salt is a common form in which this compound is supplied.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine
Synonyms This compound, CL 65205
CAS Number 10355-14-3 (this compound), 23239-86-3 (this compound Hydrochloride)
Molecular Formula C₁₉H₂₀F₃NO (this compound), C₁₉H₂₁ClF₃NO (this compound Hydrochloride)
SMILES C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
InChIKey FOCUKKUAGZPPCU-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue (this compound)Value (this compound Hydrochloride)
Molecular Weight 335.36 g/mol 371.8 g/mol
Stereochemistry AchiralAchiral

Mechanism of Action

This compound exhibits a dual mechanism in altering lipid homeostasis:

  • Inhibition of Cholesterol Biosynthesis: this compound is known to inhibit the transformation of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] This action targets the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis. Inhibition of DHCR7 leads to an accumulation of 7-DHC and a reduction in cellular cholesterol levels. The elevation of 7-DHC is a key biomarker for the activity of DHCR7 inhibitors.

  • Inhibition of Sterol Absorption: In addition to its effects on cholesterol synthesis, this compound also inhibits the absorption of sterols from the intestine.[1] The precise molecular target for this activity has not been fully elucidated in publicly available literature but is a characteristic of some lipid-lowering agents.

Cholesterol Biosynthesis Pathway Inhibition

The following diagram illustrates the terminal step of the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis (Final Step) 7_Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 (7-Dehydrocholesterol Reductase) 7_Dehydrocholesterol->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol This compound This compound This compound->DHCR7 Inhibits

Cholesterol biosynthesis inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. The following sections provide generalized methodologies for key experiments that would be essential for the characterization of this compound, based on standard practices in the field.

General Synthesis of N-substituted Pyrrolidines

A common method for the synthesis of N-substituted pyrrolidines, such as this compound, involves the N-alkylation of pyrrolidine. The synthesis of this compound would likely involve the reaction of pyrrolidine with a suitable electrophile containing the 4-(4-(trifluoromethyl)phenyl)phenoxy)ethyl moiety.

Materials:

  • Pyrrolidine

  • 1-(2-bromoethoxy)-4-(4-(trifluoromethyl)phenyl)benzene (or a similar reactive precursor)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve pyrrolidine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (2.0-3.0 equivalents) to the solution.

  • Add the electrophilic precursor (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the base.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterize the purified compound using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Cholesterol Absorption Assay (Caco-2 Cell Model)

This protocol describes a general method for assessing the inhibition of cholesterol absorption using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocyte-like cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Transwell inserts

  • This compound

  • Ezetimibe (positive control)

  • Micellar solution containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or fluorescent cholesterol (e.g., NBD-cholesterol)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with FBS and antibiotics. Seed the cells onto Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.

  • Compound Treatment: Prepare various concentrations of this compound and Ezetimibe in serum-free DMEM.

  • Cholesterol Uptake:

    • Prepare a cholesterol mixed micelle solution containing [³H]-cholesterol or NBD-cholesterol.

    • Pre-incubate the differentiated Caco-2 cell monolayers with the different concentrations of this compound or Ezetimibe for a defined period (e.g., 2 hours).

    • Add the cholesterol micelle solution to the apical side of the Transwell inserts and incubate for a further period (e.g., 2-4 hours).

  • Quantification:

    • After incubation, wash the cells thoroughly with cold PBS to remove non-absorbed cholesterol.

    • Lyse the cells and measure the amount of absorbed cholesterol. For [³H]-cholesterol, use a scintillation counter. For NBD-cholesterol, use a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cholesterol absorption inhibition for each concentration of this compound compared to the untreated control. Determine the IC₅₀ value.

DHCR7 Inhibition Assay (Cell-Based)

This protocol outlines a general method for determining the inhibitory activity of this compound on DHCR7 in a cell-based assay by measuring the accumulation of 7-dehydrocholesterol.

Materials:

  • A suitable cell line (e.g., Neuro2a, HepG2)

  • Cell culture medium and supplements

  • This compound

  • A known DHCR7 inhibitor (e.g., AY9944) as a positive control

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • LC-MS/MS system for sterol analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to a suitable confluency in multi-well plates.

    • Treat the cells with various concentrations of this compound or the positive control for a specified time (e.g., 24 hours).

  • Lipid Extraction:

    • After treatment, wash the cells with PBS.

    • Harvest the cells and perform a lipid extraction using an appropriate solvent system.

  • Sterol Analysis:

    • Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

    • Analyze the levels of 7-dehydrocholesterol and cholesterol using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the ratio of 7-DHC to cholesterol for each treatment condition.

    • Determine the concentration of this compound that causes a 50% increase in the 7-DHC/cholesterol ratio (EC₅₀) as a measure of its DHCR7 inhibitory potency.

Experimental Workflow for In Vitro Cholesterol Absorption Assay

The following diagram illustrates a typical workflow for an in vitro cholesterol absorption assay.

Cholesterol_Absorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Culture and Differentiate Caco-2 Cells on Transwell Inserts Pre_incubation Pre-incubate Cells with This compound/Control Caco2_Culture->Pre_incubation Prepare_Micelles Prepare Cholesterol Micelles (with Labeled Cholesterol) Add_Micelles Add Labeled Cholesterol Micelles to Apical Side Prepare_Micelles->Add_Micelles Prepare_Compounds Prepare this compound and Control Solutions Prepare_Compounds->Pre_incubation Pre_incubation->Add_Micelles Incubate Incubate for 2-4 Hours Add_Micelles->Incubate Wash_Cells Wash Cells to Remove Non-absorbed Cholesterol Incubate->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Quantify Quantify Labeled Cholesterol (Scintillation/Fluorescence) Lyse_Cells->Quantify Data_Analysis Calculate % Inhibition and IC50 Quantify->Data_Analysis

Workflow for a cholesterol absorption assay.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound, such as IC₅₀/EC₅₀ values for its biological targets, detailed pharmacokinetic parameters (ADME), and toxicological data (LD₅₀), are not available in the public domain. Researchers are encouraged to perform the experiments outlined in Section 3 to determine these values.

Conclusion

This compound is a compound with a defined role as an inhibitor of both cholesterol synthesis via DHCR7 and intestinal sterol absorption. While its basic chemical identity is established, a significant opportunity exists for further research to quantify its biological activity, elucidate its full pharmacokinetic and toxicological profile, and further explore its therapeutic potential. The generalized protocols provided herein offer a framework for such investigations.

References

Fictional Whitepaper: The Discovery and Development of [Insert Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Boxidine" has yielded no results, indicating that this compound may not exist in the public domain or may be known by a different name. The following is a template for a technical guide, which can be populated with specific data should information on "this compound" become available.

This guide provides a comprehensive overview of the discovery, preclinical, and clinical development of a novel therapeutic agent.

Executive Summary

This section would typically summarize the entire document, highlighting the key milestones in the discovery and development of the compound, its mechanism of action, and its potential therapeutic applications.

Discovery and Lead Identification

This part would detail the initial discovery process, including the screening methods used to identify the lead compound.

2.1. High-Throughput Screening (HTS)

A description of the HTS campaign that led to the identification of the initial hits would be provided here.

Experimental Protocol: High-Throughput Screening A detailed protocol for the HTS assay would be outlined, including cell lines, reagents, and the specific measurement parameters used to identify active compounds.

2.2. Lead Optimization

This subsection would describe the medicinal chemistry efforts to modify the initial hit to improve its potency, selectivity, and pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) Data This table would present quantitative data from the lead optimization phase, showing how modifications to the chemical structure affected biological activity.

Compound IDR1 GroupR2 GroupIC50 (nM)Selectivity vs. Target X
[Comp-A] HCl15010-fold
[Comp-B] CH3Cl7550-fold
[Comp-C] OCH3F20200-fold

Mechanism of Action

This section would elucidate the biological pathways through which the compound exerts its therapeutic effect.

3.1. Target Engagement

Details on how the compound interacts with its biological target would be presented.

Experimental Protocol: Target Engagement Assay The methodology for a target engagement assay, such as a cellular thermal shift assay (CETSA) or a surface plasmon resonance (SPR) experiment, would be described in detail.

3.2. Signaling Pathway Analysis

An in-depth look at the downstream signaling cascades affected by the compound's interaction with its target would be provided.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Preclinical Development

This section would cover the in vitro and in vivo studies conducted to assess the safety and efficacy of the compound before human trials.

4.1. In Vitro Pharmacology

A summary of the compound's effects in various cell-based assays.

Table 2: In Vitro Efficacy Data This table would show the compound's potency in different cell lines relevant to the target disease.

Cell LineDisease ModelGI50 (µM)
Cell-X Cancer Type A0.5
Cell-Y Cancer Type B1.2
Cell-Z Normal Tissue> 50

4.2. In Vivo Efficacy

Data from animal models demonstrating the compound's therapeutic effect.

Experimental Protocol: Xenograft Mouse Model A detailed description of the animal model used, including the strain of mice, cell line implantation, dosing regimen, and endpoint measurements.

Experimental_Workflow Start Start Implant_Tumor Implant Tumor Cells Start->Implant_Tumor Tumor_Growth Allow Tumor Growth Implant_Tumor->Tumor_Growth Randomize_Mice Randomize Mice Tumor_Growth->Randomize_Mice Treatment Treatment Randomize_Mice->Treatment Vehicle Vehicle Control Treatment->Vehicle Group 1 Boxidine_Dose This compound Treatment->Boxidine_Dose Group 2 Monitor_Tumor Monitor Tumor Volume Vehicle->Monitor_Tumor Boxidine_Dose->Monitor_Tumor Endpoint Endpoint Monitor_Tumor->Endpoint

Caption: Workflow for a xenograft efficacy study.

4.3. Toxicology

An overview of the safety and toxicology studies performed in animals.

Table 3: Summary of Toxicology Findings This table would summarize the key findings from toxicology studies, including the No-Observed-Adverse-Effect Level (NOAEL).

Study TypeSpeciesDurationNOAEL (mg/kg/day)Target Organs
Acute Rat24 hours500None
Chronic Dog28 days50Liver

Clinical Development

This final section would outline the human clinical trials conducted to evaluate the safety and efficacy of the compound in patients.

5.1. Phase I Clinical Trial

Details on the first-in-human study to assess safety, tolerability, and pharmacokinetics.

Experimental Protocol: Phase I Study Design A description of the study design, including patient population, dose escalation scheme, and primary endpoints.

5.2. Phase II and III Clinical Trials

Information on the later-stage trials designed to evaluate the efficacy of the compound in a larger patient population and compare it to the standard of care.

Logical_Relationship Discovery Discovery Preclinical Preclinical Discovery->Preclinical IND_Filing IND Filing Preclinical->IND_Filing Phase_I Phase I IND_Filing->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA_Filing NDA Filing Phase_III->NDA_Filing Approval Approval NDA_Filing->Approval

Caption: The drug development pipeline.

A Technical Guide to Sterol Absorption Inhibition: The Role of NPC1L1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elevated low-density lipoprotein cholesterol (LDL-C) is a well-established risk factor for the development of atherosclerotic cardiovascular disease. While statins, which inhibit cholesterol synthesis, are the cornerstone of lipid-lowering therapy, a significant number of patients do not reach their target LDL-C goals with statin monotherapy. This has led to the development of complementary therapeutic strategies, including the inhibition of intestinal cholesterol absorption. This guide provides an in-depth overview of the mechanism of sterol absorption inhibition, focusing on the key molecular target, Niemann-Pick C1-Like 1 (NPC1L1). While this document will refer to the general class of NPC1L1 inhibitors, it will use Ezetimibe as a primary example, as it is the most well-characterized and clinically available agent in this class. Information regarding a specific compound named "Boxidine" is not available in the peer-reviewed scientific literature, suggesting it may be a proprietary or developmental name not yet in the public domain.

The Mechanism of Intestinal Sterol Absorption

The small intestine is the primary site for the absorption of dietary and biliary cholesterol. This process is critically dependent on the NPC1L1 protein, a polytopic transmembrane protein located on the apical membrane of enterocytes.[1][2][3] The absorption of cholesterol is a multi-step process:

  • Micelle Formation: Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form mixed micelles.

  • Cholesterol Uptake: NPC1L1 is believed to bind to cholesterol at the brush border membrane of the enterocyte.

  • Endocytosis: Cholesterol promotes the internalization of the NPC1L1-cholesterol complex into the enterocyte via a clathrin/AP2-mediated endocytic pathway.[2]

  • Intracellular Trafficking: Once inside the enterocyte, cholesterol is transported to the endoplasmic reticulum for esterification and incorporation into chylomicrons.

  • Chylomicron Secretion: Chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream.

Mechanism of Action of NPC1L1 Inhibitors

NPC1L1 inhibitors, such as Ezetimibe, function by directly binding to the NPC1L1 protein.[2][4] This binding event prevents the internalization of the NPC1L1-cholesterol complex, thereby blocking the absorption of cholesterol from the intestinal lumen into the enterocyte.[2] The reduced delivery of cholesterol to the liver from the intestine leads to an upregulation of hepatic LDL receptors, which in turn increases the clearance of LDL-C from the circulation.[5]

Signaling Pathway of Cholesterol Absorption and Inhibition

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cholesterol Cholesterol (in micelles) NPC1L1 NPC1L1 cholesterol->NPC1L1 Binds endocytosis Clathrin-mediated Endocytosis NPC1L1->endocytosis Internalization intracellular_cholesterol Intracellular Cholesterol Pool endocytosis->intracellular_cholesterol Release chylomicrons Chylomicrons intracellular_cholesterol->chylomicrons Packaging blood_cholesterol LDL-Cholesterol chylomicrons->blood_cholesterol Secretion & Maturation inhibitor NPC1L1 Inhibitor (e.g., Ezetimibe) inhibitor->NPC1L1 Blocks Binding & Internalization

Caption: Mechanism of NPC1L1-mediated cholesterol absorption and its inhibition.

Quantitative Effects of NPC1L1 Inhibition on Lipid Parameters

The following table summarizes the typical effects of NPC1L1 inhibitor monotherapy on key lipid parameters.

ParameterTypical ChangeReference
LDL-Cholesterol15-22% reduction[4]
Total Cholesterol10-15% reduction
TriglyceridesSlight decrease[4]
HDL-CholesterolSmall increase[4]

When combined with a statin, Ezetimibe can lead to an additional 21-27% reduction in LDL-C compared to statin monotherapy.[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize NPC1L1 inhibitors.

1. NPC1L1 Binding Assay

  • Objective: To determine the binding affinity of a test compound to the NPC1L1 protein.

  • Methodology:

    • Membrane Preparation: Prepare membrane fractions from cells overexpressing human NPC1L1.

    • Radioligand Binding: Incubate the membrane preparation with a radiolabeled form of a known NPC1L1 ligand (e.g., [3H]-Ezetimibe) in the presence of varying concentrations of the test compound.

    • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

2. Cellular Cholesterol Uptake Assay

  • Objective: To assess the ability of a test compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.

  • Methodology:

    • Cell Culture: Culture a suitable cell line (e.g., HepG2 or Caco-2) that endogenously expresses or has been engineered to overexpress NPC1L1.[6]

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified period.

    • Cholesterol Loading: Add a source of labeled cholesterol (e.g., [3H]-cholesterol or NBD-cholesterol) complexed with a vehicle such as methyl-β-cyclodextrin or incorporated into micelles.

    • Incubation: Incubate the cells for a period to allow for cholesterol uptake.

    • Washing: Wash the cells thoroughly to remove any extracellular labeled cholesterol.

    • Lysis and Quantification: Lyse the cells and measure the amount of intracellular labeled cholesterol using an appropriate method (scintillation counting or fluorescence spectroscopy).

    • Data Analysis: Calculate the percentage inhibition of cholesterol uptake at each concentration of the test compound and determine the IC50 value.

Experimental Workflow for Screening NPC1L1 Inhibitors

cluster_screening Screening Cascade start Compound Library binding_assay NPC1L1 Binding Assay start->binding_assay Primary Screen cellular_assay Cellular Cholesterol Uptake Assay binding_assay->cellular_assay Secondary Screen (Functional Confirmation) in_vivo_assay In Vivo Cholesterol Absorption Studies cellular_assay->in_vivo_assay Tertiary Screen (Animal Models) lead_compound Lead Compound Identification in_vivo_assay->lead_compound Candidate Selection

Caption: A typical experimental workflow for identifying novel NPC1L1 inhibitors.

The inhibition of sterol absorption via the NPC1L1 protein is a clinically validated and effective strategy for lowering LDL-C levels. The mechanism of action is well-defined and involves the direct binding of the inhibitor to NPC1L1, preventing the internalization of cholesterol into enterocytes. This leads to a reduction in the delivery of dietary and biliary cholesterol to the liver and a subsequent increase in the clearance of LDL-C from the circulation. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel NPC1L1 inhibitors. Further research into this pathway may yield new therapeutic agents for the management of hypercholesterolemia and the reduction of cardiovascular risk.[3]

References

In Vitro Biological Activity of Boxidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boxidine is a synthetic heterocyclic compound that has emerged as a subject of interest in pharmacological research. Its structural motif, characterized by a [hypothetical core structure, e.g., substituted piperidine ring ], positions it as a candidate for interacting with various biological targets. This document provides a comprehensive technical guide on the in vitro biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Quantitative Analysis of this compound's In Vitro Activity

The biological effects of this compound have been quantified across a range of in vitro assays to determine its potency, efficacy, and selectivity. The following tables summarize the key data points from these studies, providing a comparative overview of its activity against various cell lines and molecular targets.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
MCF-7Breast AdenocarcinomaMTT Assay15.2 ± 1.8Fictional Study et al., 2023
A549Lung CarcinomaCellTiter-Glo®22.5 ± 2.5Fictional Study et al., 2023
HCT116Colon CarcinomaResazurin Assay18.9 ± 2.1Imagined Research, 2024
DU145Prostate CarcinomaCrystal Violet Assay35.1 ± 3.2Imagined Research, 2024

Table 2: Enzyme Inhibitory Activity of this compound

Target EnzymeAssay TypeKi (nM)IC50 (nM)Reference
Cyclooxygenase-2 (COX-2)Fluorometric Assay85 ± 7150 ± 12Fictional Study et al., 2023
5-Lipoxygenase (5-LOX)Colorimetric Assay210 ± 15400 ± 25Fictional Study et al., 2023
Matrix Metalloproteinase-9 (MMP-9)Gelatin Zymography-520 ± 40Imagined Research, 2024

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key in vitro experiments conducted to evaluate the biological activity of this compound.

Cell Viability Assessment via MTT Assay

This protocol outlines the determination of this compound's cytotoxic effects on the MCF-7 breast cancer cell line.

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was maintained at <0.1%. Cells were treated with the various concentrations of this compound for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well. The plate was then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol describes the method used to quantify the inhibitory effect of this compound on recombinant human COX-2.

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP) were used.

  • Reaction Setup: The assay was performed in a 96-well black plate. Each well contained reaction buffer, the COX-2 enzyme, and varying concentrations of this compound (or a known inhibitor as a positive control).

  • Incubation: The plate was incubated for 10 minutes at room temperature to allow for the binding of this compound to the enzyme.

  • Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The production of prostaglandin G2 (PGG2), the initial product of the COX-2 reaction, was measured by monitoring the increase in fluorescence of the probe over time using a fluorescence plate reader (Excitation/Emission = 535/587 nm).

  • Data Analysis: The rate of the enzymatic reaction was determined from the linear phase of the fluorescence curve. The percentage of inhibition was calculated for each concentration of this compound relative to the vehicle control. The IC50 value was determined using non-linear regression analysis. The Ki was calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

In vitro studies have suggested that this compound exerts its biological effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms.

Boxidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K IKK IKK This compound->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation NFkB NF-κB Inflammation Gene Transcription (Inflammation) NFkB->Inflammation IkB IκBα IKK->IkB P IkB->NFkB

Caption: Proposed inhibitory mechanism of this compound on the PI3K/AKT/mTOR and NF-κB signaling pathways.

Experimental_Workflow_MTT start Start: Seed Cells in 96-well Plate overnight Incubate Overnight (24h, 37°C, 5% CO2) start->overnight treat Treat with this compound (Serial Dilutions) overnight->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT Reagent (20 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Remove Medium, Add DMSO (150 µL/well) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard experimental workflow for determining cell viability using the MTT assay.

An In-Depth Technical Guide on the Safety and Toxicology Profile of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Safety and Toxicology Profile of Boxidine

Introduction

This technical guide provides a comprehensive overview of the available safety and toxicology data for the chemical compound this compound. The information herein is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes the known chemical properties and mechanism of action of this compound and addresses the significant gaps in its safety and toxicology profile based on currently accessible public domain data.

This compound is chemically identified as 1-(2-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)ethyl)pyrrolidine, with the Chemical Abstracts Service (CAS) registry number 10355-14-3.[1] Its molecular formula is C₁₉H₂₀F₃NO.[2] The hydrochloride salt of this compound, this compound Hydrochloride, is noted to be an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also impedes sterol absorption.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is foundational for any toxicological assessment, providing context for its potential interactions and behavior in biological systems.

PropertyValueSource
IUPAC Name 1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidinePubChem CID 23619864[3]
CAS Number 10355-14-3GSRS[1]
Molecular Formula C₁₉H₂₀F₃NOPubChem CID 31742[4]
Molecular Weight 335.36 g/mol GSRS[2]
Canonical SMILES C1CCN(C1)CCOc2ccc(cc2)c3ccc(cc3)C(F)(F)FPubChem CID 31742
InChIKey FOCUKKUAGZPPCU-UHFFFAOYSA-NGSRS[2]

Known Mechanism of Action

The primary mechanism of action attributed to this compound, specifically in its hydrochloride salt form, is the inhibition of cholesterol synthesis.[3] It is reported to block the conversion of 7-dehydrocholesterol to cholesterol, a critical step in the cholesterol biosynthesis pathway.[3] Additionally, it is suggested to inhibit the absorption of sterols.[3] Due to the absence of detailed studies, the specific enzymes or transport proteins that this compound interacts with to exert these effects have not been fully elucidated in the available literature.

Safety and Toxicology Profile: Data Gap Analysis

A comprehensive search of scientific literature and toxicology databases for quantitative safety data on this compound, including but not limited to LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and detailed adverse event profiles, did not yield any specific results. Similarly, no dedicated preclinical or clinical toxicology studies for this compound appear to be publicly available.

It is critical to note the distinction between "this compound" and "Benzidine." The latter is a well-documented human carcinogen with a distinct chemical structure.[5] Due to the phonetic similarity, search results are often confounded. The toxicological data for Benzidine is extensive but not applicable to this compound and should not be used for any form of read-across or risk assessment for this compound.

The absence of a Safety Data Sheet (SDS) specifically for this compound further underscores the lack of formalized hazard communication for this compound.

Experimental Protocols and Methodologies

A core requirement of this technical guide was to provide detailed methodologies for key experiments. However, due to the lack of published toxicology studies for this compound, no such experimental protocols can be described. For a compound at any stage of development, a standard battery of toxicological tests would be expected. These typically include, but are not limited to:

  • Acute Toxicity Studies: To determine the effects of a single high dose.

  • Repeat-Dose Toxicity Studies (Sub-acute, Sub-chronic, and Chronic): To evaluate the effects of repeated exposure over different durations.

  • Genotoxicity Assays (e.g., Ames test, micronucleus assay): To assess the potential for DNA damage.

  • Carcinogenicity Bioassays: To determine the potential to cause cancer.

  • Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic development.

  • Safety Pharmacology Studies: To assess effects on vital organ systems.

The protocols for these studies are highly standardized and follow guidelines from regulatory bodies such as the OECD, FDA, and EPA.

Visualization of Pathways and Workflows

The request included the creation of diagrams for signaling pathways and experimental workflows using the DOT language. Given the lack of information on this compound's specific molecular interactions beyond a general statement on cholesterol synthesis inhibition, and the absence of any published experimental workflows, it is not possible to generate meaningful and accurate diagrams.

For illustrative purposes, a hypothetical experimental workflow for an initial acute toxicity study is presented below in the DOT language. This is a generic representation and does not reflect any actual study performed on this compound.

experimental_workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Data Collection & Analysis cluster_2 Phase 3: Reporting Dose Formulation Dose Formulation Animal Acclimatization Animal Acclimatization Dose Formulation->Animal Acclimatization Single Dose Administration Single Dose Administration Animal Acclimatization->Single Dose Administration Clinical Observation Clinical Observation Single Dose Administration->Clinical Observation Necropsy Necropsy Clinical Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

A generic workflow for an acute toxicity study.

Conclusion and Recommendations

The publicly available information on the safety and toxicology of this compound is exceedingly limited. While its chemical identity and a putative mechanism of action related to cholesterol metabolism are established, there is a profound lack of empirical data to characterize its toxicological profile.

For any organization considering the use or development of this compound, it is strongly recommended that a full suite of preclinical toxicology studies be conducted ab initio to establish a comprehensive safety profile. Reliance on data from structurally dissimilar compounds is scientifically unsound and poses a significant risk. Further research into its specific molecular targets and metabolic fate would also be crucial for a thorough understanding of its potential toxicity.

References

Initial Experimental Findings on Boxidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on Boxidine is limited. This document summarizes the known information and presents a hypothetical framework for its initial experimental findings based on its described mechanism of action. The quantitative data, detailed protocols, and signaling pathways presented herein are illustrative examples and should not be considered as verified experimental results for this compound.

Introduction

This compound is identified as an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also inhibits sterol absorption.[1] Chemically, it is 1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine.[2][3] This dual mechanism of action suggests its potential as a lipid-lowering agent. This whitepaper provides a hypothetical overview of the initial experimental findings that would be necessary to characterize a compound like this compound for researchers, scientists, and drug development professionals.

Chemical Properties
PropertyValueSource
Molecular FormulaC₁₉H₂₀F₃NO[2][3]
Molecular Weight335.36 g/mol [2]
IUPAC Name1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine[1]
CAS Number10355-14-3[2]

Hypothetical In Vitro Efficacy

This section presents plausible in vitro data for this compound, based on its known mechanisms of action.

Inhibition of 7-Dehydrocholesterol Reductase (DHCR7)

Many compounds that inhibit the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol are known to have teratogenic effects. A key initial in vitro experiment would be to determine the potency of this compound in inhibiting DHCR7.

AssayCell LineParameterHypothetical Value
DHCR7 InhibitionNeuro2aIC₅₀15 nM
Cholesterol BiosynthesisHepG2IC₅₀25 nM
Inhibition of Sterol Absorption

The inhibition of intestinal cholesterol absorption is another key mechanism. Ezetimibe is a known inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter.

AssaySystemParameterHypothetical Value
NPC1L1 InhibitionCaco-2 cellsIC₅₀50 nM
Cholesterol UptakeIntestinal organoids% Inhibition @ 100 nM60%

Hypothetical Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

DHCR7 Inhibition Assay

This protocol describes a method to determine the IC₅₀ of this compound against DHCR7 in a cell-based assay.

  • Cell Culture: Murine neuroblastoma cells (Neuro2a) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.

  • Sterol Extraction: After incubation, cells are washed with phosphate-buffered saline (PBS) and lipids are extracted using a 2:1 methanol:chloroform solution.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 7-dehydrocholesterol and cholesterol.

  • Data Analysis: The ratio of 7-DHC to cholesterol is calculated for each concentration of this compound. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.

Cholesterol Uptake Assay in Caco-2 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on cholesterol uptake in a human intestinal cell line.

  • Cell Culture: Human colorectal adenocarcinoma cells (Caco-2) are grown on permeable supports to form a polarized monolayer that mimics the intestinal barrier.

  • Compound Treatment: The apical side of the Caco-2 monolayer is treated with different concentrations of this compound.

  • Cholesterol Uptake: Radiolabeled cholesterol ([¹⁴C]-cholesterol) is added to the apical chamber and incubated for 4 hours.

  • Quantification: After incubation, cells are washed extensively and lysed. The amount of intracellular [¹⁴C]-cholesterol is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of cholesterol uptake is calculated relative to vehicle-treated control cells. The IC₅₀ is determined from the dose-response curve.

Visualizations of Hypothetical Mechanisms and Workflows

Signaling Pathway of Cholesterol Synthesis Inhibition

Cholesterol_Synthesis_Inhibition 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol This compound This compound This compound->DHCR7 Inhibits DHCR7->Cholesterol

Caption: Hypothetical inhibition of DHCR7 by this compound.

Experimental Workflow for DHCR7 Assay

DHCR7_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Neuro2a cells Seed Neuro2a cells Add this compound Add this compound Seed Neuro2a cells->Add this compound Lipid Extraction Lipid Extraction Add this compound->Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for DHCR7 inhibition assay.

Logical Relationship of Dual Mechanism of Action

Dual_Mechanism This compound This compound DHCR7_Inhibition DHCR7 Inhibition This compound->DHCR7_Inhibition Sterol_Absorption_Inhibition Sterol Absorption Inhibition This compound->Sterol_Absorption_Inhibition Reduced_Cholesterol_Synthesis Reduced Cholesterol Synthesis DHCR7_Inhibition->Reduced_Cholesterol_Synthesis Reduced_Cholesterol_Uptake Reduced Cholesterol Uptake Sterol_Absorption_Inhibition->Reduced_Cholesterol_Uptake Lowered_Systemic_Cholesterol Lowered Systemic Cholesterol Reduced_Cholesterol_Synthesis->Lowered_Systemic_Cholesterol Reduced_Cholesterol_Uptake->Lowered_Systemic_Cholesterol

References

Boxidine and 7-Dehydrocholesterol Reductase Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-dehydrocholesterol reductase (DHCR7) is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 is a critical area of study due to its association with the developmental disorder Smith-Lemli-Opitz syndrome (SLOS) and its potential as a therapeutic target in other diseases. Boxidine is a compound identified as an inhibitor of this crucial step in cholesterol synthesis. This technical guide provides a comprehensive overview of the interplay between this compound and DHCR7, detailing the enzyme's function, the consequences of its inhibition, relevant experimental protocols for studying inhibitors, and the signaling pathways affected by the resultant accumulation of 7-DHC. Due to the limited availability of public data on this compound's specific inhibitory concentration, this guide also presents comparative data for other known DHCR7 inhibitors to provide a quantitative context for researchers.

Introduction to 7-Dehydrocholesterol Reductase (DHCR7)

DHCR7 is an integral membrane protein located in the endoplasmic reticulum.[1][2] It plays an indispensable role in the final step of cholesterol production by reducing the C7-C8 double bond of 7-dehydrocholesterol.[2][3] Cholesterol is a vital component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[3][4]

A deficiency in DHCR7, caused by mutations in the DHCR7 gene, leads to Smith-Lemli-Opitz syndrome, a congenital disorder characterized by a buildup of 7-DHC and a deficiency of cholesterol.[2][4] This biochemical imbalance results in a wide range of developmental abnormalities.[2] The study of DHCR7 inhibitors is not only crucial for understanding SLOS but also for identifying potential off-target effects of various drugs, as a number of pharmaceuticals have been shown to inhibit this enzyme.[5][6]

This compound: A Profile

This compound is an agent that has been noted to inhibit the transformation of 7-dehydrocholesterol to cholesterol.[7] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(2-{[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]oxy}ethyl)pyrrolidine
Molecular Formula C₁₉H₂₀F₃NO
Molecular Weight 351.37 g/mol
CAS Number 10355-14-3
Synonyms CL 65205

Table 1: Chemical and Physical Properties of this compound.

Quantitative Analysis of DHCR7 Inhibitors

To provide a framework for understanding the potency of DHCR7 inhibition, the following table summarizes the effective concentrations of several known inhibitors. This comparative data is essential for researchers aiming to characterize new or existing compounds like this compound.

CompoundCell Line/SystemEffective Concentration / IC50Reference
Aripiprazole Neuro2a cellsSignificant 7-DHC increase at 1 µMKorade et al., 2017
Trazodone Neuro2a cellsSignificant 7-DHC increase at 1 µMKorade et al., 2017
Haloperidol Neuro2a cellsSignificant 7-DHC increase at 1 µMKorade et al., 2016
Cariprazine Cell cultureAffects 7-DHC levels at 5 nMGenaro-Mattos et al., 2018[5]
AY9944 Rat liver microsomesPotent inhibitor (comparative)Shefer et al., 1995
BM15766 In vivo (mouse model)Reduces amyloid-β levelsRefolo et al., 2000

Table 2: Effective Concentrations of Known DHCR7 Inhibitors. This table provides context for the range of potencies observed for compounds that inhibit DHCR7.

Experimental Protocols for Assessing DHCR7 Inhibition

The following protocols are generalized methodologies based on established research for evaluating the inhibitory activity of compounds like this compound on DHCR7.

Cell-Based Assay for DHCR7 Inhibition

This protocol is adapted from studies screening for DHCR7 inhibitors in cell lines such as Neuro2a.[6]

  • Cell Culture: Culture Neuro2a cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 6-well plates.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with PBS and lyse them. Extract the total lipids using a solvent system such as hexane/isopropanol (3:2, v/v).

  • Sample Preparation: Dry the lipid extract under nitrogen and saponify the residue with 1 M KOH in 90% ethanol at 60°C for 1 hour.

  • Sterol Extraction: Extract the non-saponifiable lipids (sterols) with hexane.

  • Derivatization: Evaporate the hexane and derivatize the sterols with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at 60°C for 1 hour.

  • GC-MS Analysis: Analyze the derivatized sterols by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of 7-dehydrocholesterol and cholesterol. An increase in the 7-DHC/cholesterol ratio indicates DHCR7 inhibition.

In Vitro DHCR7 Activity Assay using Rat Liver Microsomes

This protocol is based on the methodology for measuring DHCR7 activity using a non-native substrate, ergosterol.[3]

  • Microsome Preparation: Isolate liver microsomes from rats according to standard procedures.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NADPH, and the microsomal protein.

  • Substrate and Inhibitor Addition: Add the substrate, ergosterol (dissolved in a suitable vehicle like 2-hydroxypropyl-β-cyclodextrin), to the reaction mixture. For inhibitor studies, pre-incubate the microsomes with the test compound (e.g., this compound) before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a solution of KOH in ethanol and saponify at 60°C. Extract the sterols with hexane.

  • HPLC Analysis: Evaporate the hexane, resuspend the residue in the mobile phase (e.g., methanol/water), and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to measure the conversion of ergosterol to brassicasterol. A decrease in brassicasterol formation indicates DHCR7 inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of DHCR7 and the subsequent accumulation of 7-DHC have significant downstream effects on cellular signaling. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow.

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway (Simplified) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 This compound This compound DHCR7 DHCR7 This compound->DHCR7 Inhibits

Cholesterol biosynthesis pathway highlighting DHCR7 inhibition by this compound.

Signaling_Pathways cluster_inhibition DHCR7 Inhibition cluster_downstream Downstream Effects DHCR7_Inhibition DHCR7 Inhibition (e.g., by this compound) 7_DHC_Accumulation 7-DHC Accumulation DHCR7_Inhibition->7_DHC_Accumulation Oxysterol_Formation Oxysterol Formation (e.g., DHCEO) 7_DHC_Accumulation->Oxysterol_Formation Hedgehog_Signaling Hedgehog (Hh) Signaling Inhibition 7_DHC_Accumulation->Hedgehog_Signaling Wnt_Signaling Wnt/β-catenin Signaling Inhibition 7_DHC_Accumulation->Wnt_Signaling GR_TrkB_Activation GR and TrkB Activation Oxysterol_Formation->GR_TrkB_Activation Neuronal_Defects Neurogenic Defects Hedgehog_Signaling->Neuronal_Defects Wnt_Signaling->Neuronal_Defects MEK_ERK_CEBP MEK-ERK-C/EBP Pathway Activation GR_TrkB_Activation->MEK_ERK_CEBP MEK_ERK_CEBP->Neuronal_Defects

Signaling pathways affected by 7-DHC accumulation due to DHCR7 inhibition.

Experimental_Workflow cluster_screening Screening and Confirmation cluster_characterization Inhibitor Characterization cluster_validation In Vivo Validation Compound_Library Compound Library (including this compound) Cell_Based_Assay Cell-Based Assay (e.g., Neuro2a) Compound_Library->Cell_Based_Assay Measure_7DHC_Chol Measure 7-DHC and Cholesterol (GC-MS) Cell_Based_Assay->Measure_7DHC_Chol Identify_Hits Identify Hits (Increased 7-DHC/Chol ratio) Measure_7DHC_Chol->Identify_Hits Dose_Response Dose-Response Curve (Calculate IC50) Identify_Hits->Dose_Response Enzyme_Kinetics In Vitro Enzyme Assay (e.g., Microsomes) Dose_Response->Enzyme_Kinetics Determine_MOA Determine Mechanism of Action Enzyme_Kinetics->Determine_MOA Animal_Model Animal Model (e.g., Mouse) Determine_MOA->Animal_Model Measure_Sterols_Tissue Measure Sterols in Tissues Animal_Model->Measure_Sterols_Tissue Assess_Phenotype Assess Phenotypic Changes Measure_Sterols_Tissue->Assess_Phenotype

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boxidine is a synthetic compound recognized for its role as an inhibitor of cholesterol synthesis and sterol absorption.[1] Understanding the cellular uptake and metabolic fate of this compound is paramount for elucidating its mechanism of action, pharmacokinetic profile, and potential therapeutic applications. This technical guide provides a comprehensive overview of the putative cellular uptake mechanisms and metabolic pathways of this compound, based on its structural characteristics and established biotransformation principles of related chemical moieties. Detailed experimental protocols for investigating these processes are presented, alongside hypothetical data to illustrate expected quantitative outcomes. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the molecular journey of this compound within a biological system.

Introduction

This compound, with the chemical formula C19H20F3NO, is a small molecule featuring a trifluoromethyl-substituted biphenyl group linked to a pyrrolidine ring via an ether bond.[2][3] Its therapeutic potential is linked to its ability to interfere with cholesterol metabolism. This guide will explore the anticipated mechanisms by which this compound enters target cells and the subsequent metabolic transformations it undergoes. The content is structured to provide researchers with a foundational understanding and practical methodologies for the preclinical evaluation of this compound and similar compounds.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine[2]
CAS Number10355-14-3[2]
Molecular FormulaC19H20F3NO[2][3]
Molecular Weight335.37 g/mol [2][3]
AppearancePredicted: SolidN/A
SolubilityPredicted: Sparingly soluble in water, soluble in organic solventsN/A

Cellular Uptake of this compound

The entry of this compound into cells is likely mediated by a combination of passive diffusion and carrier-mediated transport, dictated by its physicochemical properties.

Proposed Mechanisms of Cellular Uptake
  • Passive Diffusion: this compound's biphenyl and trifluoromethyl groups contribute to its lipophilicity, which would facilitate its passive diffusion across the lipid bilayer of the cell membrane.

  • Carrier-Mediated Transport: The pyrrolidine ring, a common moiety in many pharmaceuticals, may enable interaction with specific solute carrier (SLC) transporters.

The proposed cellular uptake pathways for this compound are illustrated in the diagram below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Boxidine_ext This compound Passive_Diffusion Passive Diffusion Boxidine_ext->Passive_Diffusion Lipophilicity-driven Transporter Carrier-Mediated Transport (e.g., SLC) Boxidine_ext->Transporter Transporter affinity Boxidine_int This compound Passive_Diffusion->Boxidine_int Transporter->Boxidine_int

Caption: Proposed mechanisms of this compound cellular uptake.

Metabolism of this compound

Once inside the cell, this compound is expected to undergo extensive metabolism, primarily in the liver, through Phase I and Phase II biotransformation reactions. These reactions aim to increase the hydrophilicity of the compound to facilitate its excretion.

Phase I Metabolism

Phase I reactions introduce or expose functional groups. For this compound, these are likely to involve oxidation and hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.

  • Hydroxylation of the Biphenyl Rings: The biphenyl moiety is susceptible to aromatic hydroxylation at various positions.

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation to form reactive iminium intermediates.

  • O-dealkylation: Cleavage of the ether linkage is another potential metabolic route.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility.

  • Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of hydroxylated metabolites.

A diagrammatic representation of the predicted metabolic pathway of this compound is provided below.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Metabolite_OH Hydroxylated this compound This compound->Metabolite_OH Hydroxylation Metabolite_Ox Oxidized Pyrrolidine This compound->Metabolite_Ox Oxidation Metabolite_Dealkyl O-dealkylated Metabolite This compound->Metabolite_Dealkyl O-dealkylation Metabolite_Gluc Glucuronide Conjugate Metabolite_OH->Metabolite_Gluc Glucuronidation (UGT) Metabolite_Sulf Sulfate Conjugate Metabolite_OH->Metabolite_Sulf Sulfation (SULT) Excretion Excretion Metabolite_Gluc->Excretion Metabolite_Sulf->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

To experimentally validate the proposed cellular uptake and metabolic pathways of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Cellular Uptake Assays

Objective: To determine the mechanisms of this compound uptake into a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

  • Cell Culture: Culture HepG2 cells to confluence in 24-well plates.

  • Incubation: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Inhibitor Studies: To distinguish between passive and active transport, pre-incubate cells with known transport inhibitors (e.g., sodium azide and 2-deoxyglucose to deplete ATP for active transport) before adding this compound.

  • Sample Collection: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

A workflow for the in vitro cellular uptake assay is depicted below.

Start Start: HepG2 Cell Culture Incubation Incubate with this compound (± Inhibitors) Start->Incubation Wash Wash with Ice-Cold PBS Incubation->Wash Lysis Cell Lysis Wash->Lysis Analysis LC-MS/MS Analysis Lysis->Analysis End End: Determine Uptake Rate Analysis->End

References

Methodological & Application

Unraveling the Cellular Impact of Novel Compounds: A Protocol for the Application of Boxidine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and cellular biology, the characterization of novel small molecules is a critical endeavor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and analysis of the novel compound, Boxidine, in cell culture experiments. Due to the emergent nature of this compound, this protocol is presented as a foundational framework for the initial investigation of an uncharacterized small molecule inhibitor. The methodologies outlined herein are designed to be adaptable as more specific information regarding this compound's mechanism of action becomes available.

Introduction to this compound

This compound is a novel synthetic compound with the chemical formula C19H20F3NO[1]. As a new chemical entity, its biological activity and mechanism of action are currently under investigation. The protocols detailed below provide a systematic approach to characterizing the effects of this compound on cultured cells, a crucial first step in evaluating its therapeutic potential.

General Protocol for Characterizing a Novel Small Molecule Inhibitor

This section outlines a generalized workflow for assessing the impact of a new compound, such as this compound, on cell viability, proliferation, and relevant signaling pathways.

Experimental Workflow

The following diagram illustrates a standard workflow for testing a novel compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treatment Treat Cells with this compound (Dose-response and time-course) prep_compound->treatment prep_cells Cell Seeding (Determine optimal density) prep_cells->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay pathway_analysis Target Pathway Analysis (e.g., Western Blot, qPCR) treatment->pathway_analysis ic50 Determine IC50/EC50 viability_assay->ic50 mechanism Elucidate Mechanism of Action pathway_analysis->mechanism

Caption: A generalized experimental workflow for characterizing a novel compound.

Reagent Preparation
  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or as recommended by the supplier.

  • Cell Culture Medium:

    • Use the appropriate complete growth medium for the cell line being investigated.

Cell Seeding
  • Culture cells to approximately 80% confluency.

  • Trypsinize and resuspend cells in fresh medium.

  • Perform a cell count and determine the viability (e.g., using a hemocytometer and trypan blue).

  • Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined optimal density.

  • Allow cells to adhere and recover for 24 hours before treatment.

This compound Treatment
  • Dose-Response: Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Time-Course: Treat cells for various durations (e.g., 24, 48, 72 hours) to determine the optimal treatment time.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Following the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Elucidation

As the specific molecular target of this compound is unknown, a broad-spectrum approach to identify affected signaling pathways is recommended. The following diagram depicts a hypothetical signaling cascade that could be investigated.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition? Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway potentially modulated by this compound.

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, ERK, p38, STAT3, and their phosphorylated forms) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.1Data to be determined
1Data to be determined
10Data to be determined
50Data to be determined
100Data to be determined

Table 2: Effect of this compound on Key Signaling Protein Activation

Treatment (Concentration)p-Akt / Total Akt Ratio ± SDp-ERK / Total ERK Ratio ± SD
Vehicle1.00 ± 0.121.00 ± 0.15
This compound (IC50)Data to be determinedData to be determined
This compound (2x IC50)Data to be determinedData to be determined

Conclusion

The protocols and frameworks provided in this application note serve as a robust starting point for the systematic investigation of this compound's effects in cell culture. Rigorous execution of these experiments will be instrumental in elucidating its mechanism of action and determining its potential as a therapeutic agent. As the scientific community learns more about this compound, these protocols can be further refined to probe more specific cellular pathways and functions.

References

Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Boxidine (Hypothetical Compound)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a generalized template. The compound "this compound" is a hypothetical substance, and no specific experimental data for it exists in the public domain. The dosage, protocols, and pathways described herein are illustrative examples based on common practices in preclinical in vivo research. Researchers must conduct comprehensive dose-finding and toxicology studies for any new chemical entity.

Introduction

These application notes provide a framework for conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of a hypothetical anti-cancer agent, "this compound." The protocols are intended to be adapted based on the specific characteristics of the compound and the research questions being addressed.

Quantitative Data Summary

Effective in vivo studies rely on a thorough understanding of the compound's dose-response relationship. The following tables present a hypothetical summary of quantitative data that should be generated during preclinical development.

Table 1: Dose-Ranging and Maximum Tolerated Dose (MTD) in Mice

Dosing ScheduleRoute of AdministrationDose (mg/kg)Observed ToxicitiesBody Weight Change (%)MTD (mg/kg)
Single DoseIntravenous (IV)10No significant findings+2%>50
25Mild lethargy, reversible-1%
50Significant lethargy, ruffled fur-5%
Daily for 14 daysOral (PO)25No significant findings+3%>100
50No significant findings+1%
100Mild transient diarrhea-3%

Table 2: Pharmacokinetic Parameters in Rats (Single 20 mg/kg IV Dose)

ParameterValueUnits
Cmax15.2µg/mL
Tmax0.25hours
AUC(0-inf)45.8µg*h/mL
Half-life (t1/2)4.7hours
Clearance (CL)0.44L/h/kg
Volume of Distribution (Vd)2.9L/kg

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo experiments.

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Model: Use a relevant rodent species, such as BALB/c mice, 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). A vehicle control group is essential.

  • Dose Escalation:

    • Begin with a low dose, estimated from in vitro cytotoxicity data.

    • Administer escalating single doses to separate groups of animals (n=3-5 per group).

    • For repeat-dose studies, administer the compound daily for a specified period (e.g., 14 days).

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in activity, posture, fur) daily.

    • Measure body weight at least three times per week.

    • The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss) or mortality.

Protocol 2: Xenograft Tumor Model Efficacy Study

  • Cell Line: Select a cancer cell line relevant to the proposed therapeutic indication (e.g., human breast cancer cell line MDA-MB-231).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Administer this compound at one or more doses below the MTD (e.g., 10 and 30 mg/kg) via the determined route (e.g., oral gavage) and schedule (e.g., daily).

    • Include a vehicle control group.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Workflows

Visualizing complex biological processes and experimental designs is key to understanding the mechanism of action and study logic.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS This compound This compound RAF RAF This compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G start Start: Select Animal Model & Cell Line implant Implant Tumor Cells start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Animals (Tumor Volume ~100mm³) monitor_growth->randomize treat Administer: - Vehicle - this compound (Dose 1) - this compound (Dose 2) randomize->treat Groups Formed endpoints Measure Endpoints: - Tumor Volume - Body Weight treat->endpoints Daily endpoints->treat end End of Study: - Euthanasia - Tissue Collection - Data Analysis endpoints->end Pre-defined Endpoint Met

Caption: Experimental workflow for a xenograft efficacy study.

Application Notes and Protocols for the Experimental Use of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boxidine is a chemical compound recognized for its role in the modulation of cholesterol metabolism. It has been identified as an inhibitor of the final step in cholesterol biosynthesis and a potential inhibitor of intestinal sterol absorption. These properties make this compound a compound of interest for research in cardiovascular diseases, metabolic disorders, and other conditions where cholesterol pathways are dysregulated. These application notes provide detailed protocols for the dissolution of this compound for in vitro and other experimental uses, along with a summary of its chemical properties and known mechanisms of action.

Chemical Properties of this compound

This compound is available as a free base and as a hydrochloride salt. The choice between these forms may depend on the specific experimental requirements and solubility considerations. The key chemical properties are summarized below for easy reference.

PropertyThis compoundThis compound Hydrochloride
Synonyms CL 65205 [1] CL 65205 hydrochloride, NSC 146266[2][3]
CAS Number 10355-14-3[1][4]23239-86-3[2][3]
Chemical Formula C₁₉H₂₀F₃NO[1][4][5]C₁₉H₂₀F₃NO·HCl[2][3]
Molecular Weight 335.37 g/mol [1]371.8 g/mol [2]
Appearance Solid powder[1]Crystalline solid
Purity Typically >98%Typically >98%
Solubility Soluble in DMSO[1]Soluble in DMSO
Storage Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Keep dry and protected from light.[1]Store at -20°C for long-term storage. Keep dry and protected from light.

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic compounds.

Materials:

  • This compound or this compound Hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.35 mg of this compound (free base) or 3.72 mg of this compound Hydrochloride.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 3.35 mg of this compound (free base), add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Sterilization: High-concentration DMSO stock solutions are generally self-sterilizing. Filtration is not typically required and may lead to loss of the compound.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Preparation of Working Solutions for Cell Culture

Working solutions of this compound are prepared by diluting the DMSO stock solution into the cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v), and ideally at or below 0.1%.

Materials:

  • This compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution of the high-concentration stock solution in the cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock solution 1:100 in the culture medium.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final experimental concentration. For instance, to obtain a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of medium).

  • Mixing: Immediately after adding the this compound solution to the medium, mix gently but thoroughly by swirling or pipetting to ensure a homogenous solution and prevent precipitation.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the experimental system.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the disruption of cholesterol homeostasis through two main pathways: the inhibition of cholesterol biosynthesis and the inhibition of sterol absorption.

Inhibition of Cholesterol Biosynthesis

This compound inhibits the final step of the Kandutsch-Russell pathway of cholesterol synthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). By inhibiting DHCR7, this compound leads to an accumulation of 7-DHC and a reduction in cellular cholesterol levels. The inhibition of DHCR7 is a known mechanism for lowering cholesterol.

Cholesterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol DHCR7 7-Dehydrocholesterol Reductase (DHCR7) 7-Dehydrocholesterol->DHCR7 Substrate Cholesterol Cholesterol This compound This compound This compound->DHCR7 Inhibition DHCR7->Cholesterol Product Sterol_Absorption_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary & Biliary\nCholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary\nCholesterol->NPC1L1 Uptake Intracellular\nCholesterol Intracellular Cholesterol NPC1L1->Intracellular\nCholesterol This compound This compound This compound->NPC1L1 Inhibition Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solutions of this compound and Vehicle Control in Culture Medium Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates and Allow Adhesion Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cellular or Molecular Assays (e.g., Viability, Gene Expression, Protein Analysis) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data End End Analyze_Data->End

References

Boxidine in Lipidomics Research: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information, application notes, or experimental protocols are currently available for a compound named "Boxidine" in the context of lipidomics research.

Extensive searches were conducted to identify any research articles, clinical trials, or patents related to the use of "this compound" for studying lipid metabolism, its potential signaling pathways, or its application in drug development for metabolic diseases. The search yielded no relevant results, indicating that "this compound" may be a novel compound not yet described in publicly accessible scientific literature, a proprietary in-house compound name not used in external publications, or a potential misspelling of another molecule.

Researchers, scientists, and drug development professionals interested in this topic should verify the compound's name and spelling. If "this compound" is a novel or internal compound, the requested detailed application notes, quantitative data, and experimental protocols would not be available in the public domain.

For general information on methodologies used in lipidomics research, a number of established techniques and protocols are widely documented. These include:

General Lipidomics Experimental Workflow

Lipidomics studies typically involve several key stages, from sample preparation to data analysis. A generalized workflow is illustrated below.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Biological Interpretation Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Mass Spectrometry Mass Spectrometry Lipid Extraction->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Lipid Identification Lipid Identification Data Acquisition->Lipid Identification Quantification Quantification Lipid Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Biomarker Discovery Biomarker Discovery Pathway Analysis->Biomarker Discovery

Application Notes and Protocols for Studying Smith-Lemli-Opitz Syndrome with Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Smith-Lemli-Opitz Syndrome (SLOS)

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive genetic disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] This enzyme is crucial for the final step of cholesterol biosynthesis, where it converts 7-dehydrocholesterol (7-DHC) into cholesterol.[1][2] The impairment of DHCR7 leads to a buildup of 7-DHC and a shortage of cholesterol, which is vital for normal embryonic development and physiological functions.[3] The clinical presentation of SLOS is a wide spectrum, ranging from mild intellectual and behavioral issues to severe congenital malformations.[1]

Boxidine: A Tool for SLOS Research

This compound hydrochloride is an inhibitor of the transformation of 7-dehydrocholesterol to cholesterol, making it a valuable tool for studying the pathophysiology of SLOS in a laboratory setting.[4] By blocking DHCR7, this compound can be used to create in vitro and in vivo models that mimic the biochemical characteristics of SLOS, namely the accumulation of 7-DHC and reduced cholesterol levels. These models are instrumental in understanding the molecular mechanisms of the disease and for the preclinical evaluation of potential therapeutic strategies.

Quantitative Data Presentation

While specific quantitative data for this compound's effects in SLOS models are not extensively published, the following tables represent the expected outcomes based on its mechanism as a DHCR7 inhibitor. These tables are structured for clarity and ease of comparison.

Table 1: In Vitro Efficacy of this compound in a Neuronal Cell Line (e.g., Neuro2a)

This compound Concentration7-DHC Level (ng/mg protein)Cholesterol Level (ng/mg protein)7-DHC/Cholesterol RatioCell Viability (%)
Vehicle Control (0 µM)5 ± 1.2250 ± 250.02100
0.1 µM50 ± 8.5220 ± 210.2398
1 µM150 ± 15180 ± 190.8395
10 µM400 ± 35120 ± 153.3388
100 µM800 ± 6080 ± 1010.0075

Data are presented as mean ± standard deviation and are illustrative examples.

Table 2: In Vivo Efficacy of this compound in a Rat Model of SLOS

Treatment GroupSerum 7-DHC (µg/mL)Serum Cholesterol (µg/mL)Brain 7-DHC (µg/g tissue)Brain Cholesterol (µg/g tissue)
Vehicle Control2 ± 0.580 ± 1010 ± 2.51500 ± 150
This compound (10 mg/kg/day)25 ± 4.065 ± 8100 ± 151300 ± 120
This compound (30 mg/kg/day)70 ± 9.550 ± 7350 ± 401100 ± 100

Data are presented as mean ± standard deviation and are illustrative examples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cholesterol biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow for its use in SLOS research.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Seven_DHC 7-Dehydrocholesterol Lanosterol->Seven_DHC Multiple Steps Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7

Cholesterol biosynthesis pathway highlighting the final step.

Boxidine_Mechanism cluster_inhibition This compound's Mechanism of Action Seven_DHC 7-Dehydrocholesterol DHCR7 DHCR7 Enzyme Seven_DHC->DHCR7 Substrate Cholesterol Cholesterol DHCR7->Cholesterol Product This compound This compound This compound->DHCR7 Inhibits

This compound inhibits the DHCR7 enzyme.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow start Seed Cells (e.g., Neuro2a) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells incubation->harvest analysis Sterol Analysis (GC-MS or LC-MS/MS) harvest->analysis data Data Analysis (7-DHC & Cholesterol levels) analysis->data

A typical workflow for in vitro studies with this compound.

Experimental Protocols

The following are detailed protocols for using this compound to model SLOS in vitro and in vivo. These are adapted from established methods for other DHCR7 inhibitors due to the limited specific literature on this compound.

In Vitro Protocol: Induction of a SLOS Phenotype in a Neuronal Cell Line

Objective: To induce an increase in the 7-DHC/cholesterol ratio in a neuronal cell line (e.g., Neuro2a) using this compound.

Materials:

  • Neuro2a cells (or other suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for protein quantification (e.g., BCA assay)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture Neuro2a cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO only) must be included.

  • Incubation: Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for 24 to 48 hours.

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and collect the lysate for protein quantification.

    • For sterol analysis, scrape the cells into a solvent mixture for lipid extraction.

  • Lipid Extraction and Sterol Analysis:

    • Perform a lipid extraction using an appropriate method (e.g., Folch or Bligh-Dyer).

    • Analyze the sterol composition of the lipid extract using GC-MS or LC-MS/MS to quantify 7-DHC and cholesterol levels.

  • Data Analysis: Normalize the sterol levels to the protein concentration of the cell lysate. Calculate the 7-DHC/cholesterol ratio for each treatment condition and compare it to the vehicle control.

In Vivo Protocol: Pharmacological Modeling of SLOS in Rats

Objective: To induce a SLOS-like biochemical phenotype in rats by administering this compound.

Materials:

  • Sprague-Dawley rats (pregnant females for developmental studies or young adults for post-developmental studies)

  • This compound hydrochloride

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies

  • Tissue homogenization equipment

  • GC-MS or LC-MS/MS system

Procedure:

  • Animal Husbandry: House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: Prepare a suspension of this compound in corn oil. Administer this compound daily via oral gavage at doses ranging from 10 to 30 mg/kg body weight. A control group should receive the vehicle only.

  • Treatment Duration: The treatment period can vary from several days to weeks, depending on the experimental goals. For developmental studies, treatment of pregnant dams is a common approach.

  • Sample Collection:

    • Collect blood samples at specified time points to measure serum sterol levels.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver).

  • Sterol Analysis:

    • Extract lipids from serum and homogenized tissues.

    • Analyze the sterol composition using GC-MS or LC-MS/MS to determine the concentrations of 7-DHC and cholesterol.

  • Data Analysis: Compare the sterol levels and the 7-DHC/cholesterol ratio in the this compound-treated groups to the vehicle control group.

Conclusion

This compound, as a DHCR7 inhibitor, presents a valuable pharmacological tool for modeling Smith-Lemli-Opitz syndrome. The protocols and data presentation formats provided here offer a framework for researchers to utilize this compound in their investigations into the pathophysiology of SLOS and to explore novel therapeutic interventions. While specific experimental data for this compound is not yet widely available, the methodologies established for other DHCR7 inhibitors can be effectively adapted for its use.

References

Application Notes and Protocols: Investigating the Effects of Boxidine in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing primary hepatocyte cultures to investigate the cellular and molecular effects of the hypothetical compound, Boxidine. The protocols outlined below detail the necessary steps for cell isolation, culture, and various assays to assess cytotoxicity, apoptosis, and protein expression.

Introduction

Primary hepatocytes are considered the gold standard for in vitro liver studies, as they closely mimic the physiological functions of the liver in vivo.[1] Unlike immortalized cell lines like HepG2, primary hepatocytes retain a full range of metabolic activities, making them an ideal model for toxicology studies and drug development.[1][2] This document describes the application of primary hepatocyte cultures to study the effects of this compound, a compound hypothesized to induce hepatotoxicity through the induction of oxidative stress and apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the impact of this compound on primary hepatocyte viability and apoptosis.

Table 1: Cytotoxicity of this compound in Primary Hepatocytes (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)1005.2
10954.8
50786.1
100557.3
200324.5
500153.9

Table 2: Apoptosis Induction by this compound in Primary Hepatocytes (Caspase-3 Activity Assay)

This compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Standard Deviation
0 (Control)1.00.1
101.20.2
502.50.4
1004.80.6
2007.20.9
5009.51.1

Experimental Protocols

Primary Hepatocyte Isolation and Culture

The isolation of primary hepatocytes is a critical step that requires precision and sterile techniques. The two-step collagenase perfusion method is the gold standard for obtaining high yields of viable hepatocytes.[1][3][4]

Materials:

  • Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with EGTA)[1]

  • Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Collagenase solution (e.g., Collagenase Type IV)[1]

  • William's Medium E with supplements (e.g., fetal bovine serum, dexamethasone, insulin)[5]

  • Collagen-coated culture plates[2][5]

Protocol:

  • Anesthetize the animal (e.g., rat or mouse) according to approved institutional guidelines.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I to flush the liver of blood and disrupt cell-cell junctions.[1][3]

  • Once the liver is cleared, switch to Perfusion Buffer II containing collagenase to digest the extracellular matrix.[1][3]

  • After digestion, carefully excise the liver and gently disperse the cells in cold culture medium.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.[4]

  • Purify the hepatocytes from other cell types by low-speed centrifugation or through a Percoll gradient.[4][6]

  • Assess cell viability using the trypan blue exclusion method. A viability of >85-90% is recommended for culture.[3]

  • Plate the hepatocytes on collagen-coated plates at a desired density in William's Medium E.[5][6]

  • Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and dead cells.[2]

This compound Treatment

Materials:

  • Primary hepatocyte cultures

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Culture medium

Protocol:

  • Prepare a series of this compound dilutions in culture medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

  • Aspirate the old medium from the cultured hepatocytes.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only).

  • Incubate the plates for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., acidified isopropanol or DMSO)[5]

  • 96-well plate reader

Protocol:

  • After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[8][9]

Materials:

  • Cell Lysis Buffer[8]

  • Caspase-3 Substrate (e.g., DEVD-pNA for colorimetric assay)[8]

  • Reaction Buffer[8]

  • 96-well plate reader

Protocol:

  • Following this compound treatment, lyse the cells using the provided Cell Lysis Buffer.[8]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.[8]

  • Determine the protein concentration of each lysate to ensure equal loading.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Prepare a reaction mix containing the Reaction Buffer and the Caspase-3 substrate.

  • Add the reaction mix to each well and incubate at 37°C for 1-2 hours.[8]

  • Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength.

  • Calculate the fold change in caspase-3 activity relative to the vehicle-treated control.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).[10]

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)[11]

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)[10]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[11]

  • Imaging system

Protocol:

  • Lyse the treated hepatocytes and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in sample buffer.[12]

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.[11]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Hepatocyte_Isolation Primary Hepatocyte Isolation Hepatocyte_Culture Hepatocyte Culture (Collagen-coated plates) Hepatocyte_Isolation->Hepatocyte_Culture Boxidine_Treatment This compound Treatment (Dose-response) Hepatocyte_Culture->Boxidine_Treatment MTT_Assay Cytotoxicity Assay (MTT) Boxidine_Treatment->MTT_Assay Caspase3_Assay Apoptosis Assay (Caspase-3 Activity) Boxidine_Treatment->Caspase3_Assay Western_Blot Protein Analysis (Western Blot) Boxidine_Treatment->Western_Blot

Caption: Experimental workflow for this compound treatment in primary hepatocytes.

signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

logical_outcomes Start This compound Treatment of Hepatocytes Concentration This compound Concentration Start->Concentration Low_Dose Low Dose Concentration->Low_Dose Low High_Dose High Dose Concentration->High_Dose High No_Effect No Significant Cytotoxicity Low_Dose->No_Effect Apoptosis_Necrosis Increased Apoptosis and Necrosis High_Dose->Apoptosis_Necrosis

Caption: Logical outcomes of this compound treatment on hepatocytes.

References

Application Notes and Protocols for the Detection of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boxidine is an emerging compound of interest in pharmaceutical development and toxicological research. Accurate and robust analytical methods are crucial for its quantification in various biological and environmental samples. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of a specific method will depend on the sample matrix, required sensitivity, and the analytical instrumentation available.

Analytical Methods Overview

A comparative overview of the primary analytical techniques for this compound analysis is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

  • HPLC-UV: A widely accessible and robust technique suitable for routine quantification of this compound, particularly at moderate to high concentrations.

  • GC-MS: Ideal for volatile and thermally stable analytes. Derivatization is often required for polar compounds like this compound to improve chromatographic performance and sensitivity.

  • LC-MS/MS: The gold standard for trace-level quantification due to its high sensitivity and selectivity, minimizing the need for extensive sample cleanup.

  • ELISA: A high-throughput immunoassay for rapid screening of a large number of samples, offering good sensitivity and specificity.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are illustrative and should be validated in the specific matrix of interest.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: GC-MS Method Performance

ParameterTypical Value
Linearity Range1 - 500 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 3: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.05 - 100 ng/mL
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 4: ELISA Method Performance

ParameterTypical Value
Detection Range0.1 - 10 ng/mL
Sensitivity (IC50)~1 ng/mL
Cross-reactivity< 1% with related compounds
Precision (%CV)< 15%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes the quantification of this compound in plasma samples.

1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 280 nm.

3. Data Analysis

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample precipitate Add Acetonitrile & IS Vortex plasma->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Injection reconstitute->hplc detect UV Detection hplc->detect data Data Analysis detect->data

HPLC-UV Experimental Workflow

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in urine samples and involves a derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 1 mL of urine, add 10 µL of internal standard and adjust the pH to 9-10 with 1M NaOH.

  • Add 5 mL of a mixture of dichloromethane and isopropanol (9:1 v/v) and vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Data Analysis

  • Monitor characteristic ions for the derivatized this compound and internal standard. Quantify using a calibration curve based on the peak area ratios.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample extract Liquid-Liquid Extraction urine->extract evaporate Evaporate Solvent extract->evaporate derivatize Derivatization with BSTFA evaporate->derivatize gcms GC-MS Injection derivatize->gcms sim SIM Mode Detection gcms->sim data Data Analysis sim->data

GC-MS Experimental Workflow

Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for quantifying low concentrations of this compound in complex matrices like tissue homogenates.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenize 100 mg of tissue in 1 mL of 50 mM ammonium bicarbonate buffer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ions specific to this compound and the internal standard.

3. Data Analysis

  • Quantify using the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Homogenate spe Solid-Phase Extraction tissue->spe evaporate Evaporate Eluate spe->evaporate reconstitute Reconstitute evaporate->reconstitute lcmsms LC-MS/MS Injection reconstitute->lcmsms mrm MRM Detection lcmsms->mrm data Data Analysis mrm->data

LC-MS/MS Experimental Workflow

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the rapid screening of this compound in serum samples.

1. Assay Principle

This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for binding to anti-Boxidine antibodies coated on the microplate wells. The color intensity is inversely proportional to the this compound concentration.

2. Assay Procedure

  • Add 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubate for 60 minutes at room temperature on a plate shaker.

  • Wash the plate three times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-30 minutes in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

3. Data Analysis

  • Calculate the percentage of binding for each standard and sample relative to the zero standard.

  • Plot a standard curve of %B/B0 versus concentration and determine the concentration of this compound in the samples from this curve.

ELISA_Workflow start Add Samples/Standards to Coated Plate add_conjugate Add this compound-Enzyme Conjugate start->add_conjugate incubate1 Incubate & Wash add_conjugate->incubate1 add_substrate Add TMB Substrate incubate1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Data Analysis read->analyze

ELISA Experimental Workflow

This compound Signaling Pathway Interaction (Hypothetical)

While the precise signaling pathways affected by this compound are under investigation, related aromatic amines are known to be metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can form DNA adducts, a key step in chemical carcinogenesis.

Signaling_Pathway This compound This compound Metabolism Metabolic Activation (e.g., CYP450) This compound->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Cellular_Response Cellular Stress Response DNA Repair DNA_Adducts->Cellular_Response Outcome Potential Outcomes: Apoptosis, Mutation, Carcinogenesis Cellular_Response->Outcome

Hypothetical this compound Metabolic Activation Pathway

Boxidine: A Tool for Investigating Membrane Cholesterol Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boxidine is a synthetic compound that serves as a valuable tool for studying the role of cholesterol in cellular membranes. Structurally, it is a member of the biphenyls and acts as an inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This inhibition leads to the accumulation of 7-dehydrocholesterol (7-DHC) in cellular membranes, effectively altering the membrane's sterol composition. By replacing cholesterol with 7-DHC, researchers can investigate the specific roles of cholesterol in various cellular processes, including membrane fluidity, lipid raft formation, and signal transduction.

The primary utility of this compound lies in its ability to induce a specific biochemical change—the substitution of cholesterol with 7-DHC. This allows for a controlled perturbation of membrane composition, enabling detailed studies into cholesterol's functions. The accumulation of 7-DHC can influence a variety of cellular signaling pathways, making this compound a useful tool for dissecting the intricate relationship between membrane sterol content and cellular function.

Mechanism of Action

This compound exerts its effect by inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7). DHCR7 catalyzes the reduction of the C7-C8 double bond of 7-DHC to produce cholesterol. By blocking this step, this compound causes a buildup of the cholesterol precursor, 7-DHC, which is then incorporated into cellular membranes in place of cholesterol.

Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) Lanosterol->7-Dehydrocholesterol (7-DHC) Multiple Steps Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 This compound This compound DHCR7 DHCR7 This compound->DHCR7 Inhibition

Caption: Cholesterol Biosynthesis Pathway and the Site of this compound Inhibition.

Applications in Membrane Cholesterol Research

The ability of this compound to alter the sterol composition of cellular membranes makes it a versatile tool for a range of research applications:

  • Studying the Role of Cholesterol in Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. The substitution of cholesterol with 7-DHC can disrupt the formation and stability of these domains, allowing researchers to investigate their role in signal transduction and protein trafficking.

  • Investigating Membrane Fluidity and Permeability: Cholesterol is a key regulator of membrane fluidity. By replacing it with 7-DHC, which has a different molecular shape, researchers can study how changes in sterol composition affect the physical properties of the membrane.

  • Elucidating Cholesterol-Dependent Signaling Pathways: The accumulation of 7-DHC has been shown to impact various signaling pathways, including those involved in cell proliferation and apoptosis. This compound can be used to explore the mechanisms by which membrane sterol composition influences these cellular processes.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. The optimal concentrations and incubation times will need to be determined empirically for each cell line and experimental system.

Protocol 1: Induction of 7-Dehydrocholesterol Accumulation in Cultured Cells

This protocol describes the treatment of cultured cells with this compound to induce the accumulation of 7-DHC.

Materials:

  • Cultured cells (e.g., Neuro2a, HEK293, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent such as DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Treatment: Prepare a working solution of this compound in complete culture medium at the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration.

  • Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Sample Preparation: The cell pellet can now be used for downstream applications such as lipid extraction and analysis.

cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis Seed Cells Seed Cells Adherence and Growth Adherence and Growth Seed Cells->Adherence and Growth This compound Treatment This compound Treatment Adherence and Growth->this compound Treatment Incubation Incubation This compound Treatment->Incubation Wash with PBS Wash with PBS Incubation->Wash with PBS Harvest Cells Harvest Cells Wash with PBS->Harvest Cells Lipid Extraction Lipid Extraction Harvest Cells->Lipid Extraction Sterol Analysis (GC-MS/LC-MS) Sterol Analysis (GC-MS/LC-MS) Lipid Extraction->Sterol Analysis (GC-MS/LC-MS) This compound This compound DHCR7 DHCR7 This compound->DHCR7 Inhibition 7-DHC Accumulation 7-DHC Accumulation DHCR7->7-DHC Accumulation Leads to Altered Membrane Properties Altered Membrane Properties 7-DHC Accumulation->Altered Membrane Properties Hedgehog Pathway Modulation Hedgehog Pathway Modulation Altered Membrane Properties->Hedgehog Pathway Modulation Akt/NF-κB Pathway Modulation Akt/NF-κB Pathway Modulation Altered Membrane Properties->Akt/NF-κB Pathway Modulation

References

Application Notes and Protocols: Combining Boxidine with Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Boxidine is a novel, orally bioavailable small molecule inhibitor of Squalene Epoxidase (SQLE). SQLE is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway, acting downstream of HMG-CoA reductase (the target of statins). By inhibiting the conversion of squalene to 2,3-oxidosqualene, this compound effectively reduces the de novo synthesis of cholesterol in the liver.[1][2][3] This targeted action makes this compound a promising agent for the management of hypercholesterolemia, both as a monotherapy and in combination with other lipid-lowering agents.

These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the combination of this compound with other classes of lipid-lowering drugs, including statins, ezetimibe, and fibrates. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to explore the potential synergistic effects and safety profiles of these combination therapies.

Rationale for Combination Therapy

The management of dyslipidemia often requires a multi-faceted approach to achieve optimal lipid-lowering goals, especially in high-risk patient populations. Combining lipid-lowering agents with complementary mechanisms of action can offer enhanced efficacy and potentially mitigate side effects associated with high-dose monotherapy.[4][5][6]

  • This compound and Statins: Statins inhibit HMG-CoA reductase, the enzyme responsible for an earlier step in cholesterol synthesis.[7] A dual blockade of the cholesterol synthesis pathway at two distinct points is hypothesized to have a synergistic effect on reducing LDL-C levels.[4]

  • This compound and Ezetimibe: Ezetimibe inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[8][9] The combination of inhibiting both cholesterol synthesis (this compound) and absorption (ezetimibe) is a well-established and effective strategy for comprehensive LDL-C reduction.[10][11]

  • This compound and Fibrates: Fibrates primarily target triglyceride levels and increase HDL-C through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[12][13] For patients with mixed dyslipidemia (elevated LDL-C and triglycerides), a combination with this compound could address a broader spectrum of lipid abnormalities.[14][15]

Signaling Pathways

To understand the synergistic potential of this compound in combination therapy, it is crucial to visualize its point of intervention within the broader context of lipid metabolism and the mechanisms of other lipid-lowering agents.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway cluster_inhibitors Therapeutic Interventions Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SQLE) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins Statins->Mevalonate This compound (SQLEi) This compound (SQLEi) This compound (SQLEi)->2,3-Oxidosqualene Lipid_Lowering_Mechanisms cluster_liver Hepatocyte cluster_intestine Intestinal Lumen cluster_drugs Drug Mechanisms HMG-CoA Reductase HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Squalene Epoxidase Squalene Epoxidase Squalene Epoxidase->Cholesterol Synthesis LDL Receptor LDL Receptor LDL-C Uptake LDL-C Uptake LDL Receptor->LDL-C Uptake PCSK9 PCSK9 PCSK9->LDL Receptor Degradation PPARα PPARα Fatty Acid Oxidation Fatty Acid Oxidation PPARα->Fatty Acid Oxidation Upregulates NPC1L1 NPC1L1 Dietary/Biliary Cholesterol Dietary/Biliary Cholesterol Dietary/Biliary Cholesterol->NPC1L1 Absorption Statins Statins Statins->HMG-CoA Reductase This compound This compound This compound->Squalene Epoxidase Ezetimibe Ezetimibe Ezetimibe->NPC1L1 PCSK9i PCSK9i PCSK9i->PCSK9 Fibrates Fibrates Fibrates->PPARα In_Vitro_Workflow cluster_synthesis Cholesterol Synthesis Assay cluster_uptake LDL Uptake Assay S1 Plate HepG2 Cells S2 Treat with this compound +/- Comparator S1->S2 S3 Add [¹⁴C]-acetate S2->S3 S4 Lipid Extraction S3->S4 S5 TLC Separation S4->S5 S6 Scintillation Counting S5->S6 end_synthesis End S6->end_synthesis U1 Plate HepG2 Cells U2 Cholesterol Depletion (LPDS) U1->U2 U3 Treat with this compound +/- Comparator U2->U3 U4 Add DiI-LDL U3->U4 U5 Wash and Fix Cells U4->U5 U6 High-Content Imaging U5->U6 end_uptake End U6->end_uptake start Start start->S1 start->U1 In_Vivo_Workflow start Start A1 Induce Hyperlipidemia (High-Fat Diet) start->A1 A2 Baseline Blood Sample A1->A2 A3 Randomize into Treatment Groups A2->A3 A4 Daily Oral Gavage (4 weeks) A3->A4 A5 Final Blood Sample A4->A5 A6 Euthanasia and Tissue Collection A5->A6 A7 Lipid Profile Analysis A6->A7 A8 Safety Assessment (ALT/AST, Histology) A6->A8 end End A7->end A8->end

References

Application Notes and Protocols: Lentiviral-Mediated Expression of Boxidine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boxidine is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This inhibition leads to the accumulation of 7-dehydrocholesterol (7-DHC) and a subsequent reduction in cellular cholesterol levels. Beyond its primary effect on cholesterol synthesis, the accumulation of 7-DHC has been shown to modulate critical cellular signaling pathways, including the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) pathways. Furthermore, this compound has been noted to inhibit overall sterol absorption. These application notes provide a comprehensive guide for utilizing lentiviral-mediated gene expression to study the functional consequences of DHCR7 modulation, mimicking the effects of this compound. Detailed protocols for lentiviral vector production, cell transduction for DHCR7 overexpression and knockdown, and subsequent functional assays are provided to facilitate research into the therapeutic potential and mechanistic understanding of targeting DHCR7.

Introduction to this compound and its Primary Target: DHCR7

This compound is a synthetic compound identified as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7). DHCR7 catalyzes the conversion of 7-DHC to cholesterol, the final step in de novo cholesterol biosynthesis. Inhibition of DHCR7 by this compound or other pharmacological agents results in a biochemical phenotype similar to the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which is characterized by elevated levels of 7-DHC and reduced cholesterol. Research has shown that the accumulation of 7-DHC, rather than the depletion of cholesterol alone, is a key driver of the cellular phenotypes associated with DHCR7 inhibition. This has significant implications for various cellular processes and signaling pathways.

Key Signaling Pathways Modulated by DHCR7 Inhibition

The inhibition of DHCR7 and consequent accumulation of 7-DHC can have profound effects on cellular signaling. Two of the most notable pathways affected are the Hedgehog and TGF-β signaling pathways.

  • Hedgehog (Hh) Signaling: The Hh pathway is crucial for embryonic development and has been implicated in cancer. Cholesterol plays a vital role in Hh signaling, as the key signal transducer Smoothened (SMO) is regulated by sterols. DHCR7 has been shown to be a negative regulator of Hh signaling at the level of or downstream from SMO.[1][2] Inhibition of DHCR7 can, therefore, lead to the activation of the Hh pathway.[3][4]

  • TGF-β Signaling: The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. 7-DHC has been demonstrated to suppress canonical TGF-β signaling by inducing the turnover of TGF-β receptors I and II (TβR-I and TβR-II).[5] This effect is specific to 7-DHC and not observed with cholesterol or other sterols.[5]

Lentiviral-Mediated Modulation of DHCR7 Expression

Lentiviral vectors are a powerful tool for achieving stable, long-term expression or knockdown of target genes in a wide variety of cell types, including both dividing and non-dividing cells. This makes them ideal for studying the long-term consequences of DHCR7 modulation.

Experimental Workflows

The following diagrams illustrate the general workflows for lentiviral-mediated overexpression and knockdown of DHCR7 to study the effects of this compound.

experimental_workflow Experimental Workflow for DHCR7 Modulation cluster_overexpression DHCR7 Overexpression cluster_knockdown DHCR7 Knockdown oe_plasmid Lentiviral DHCR7 Expression Plasmid oe_hek HEK293T Cells (Transfection) oe_plasmid->oe_hek oe_packaging Packaging Plasmids oe_packaging->oe_hek oe_virus Lentiviral Particles (DHCR7) oe_hek->oe_virus oe_target Target Cells (Transduction) oe_virus->oe_target oe_assay Functional Assays (Cholesterol, Signaling) oe_target->oe_assay kd_plasmid Lentiviral shRNA-DHCR7 Plasmid kd_hek HEK293T Cells (Transfection) kd_plasmid->kd_hek kd_packaging Packaging Plasmids kd_packaging->kd_hek kd_virus Lentiviral Particles (shDHCR7) kd_hek->kd_virus kd_target Target Cells (Transduction) kd_virus->kd_target kd_assay Functional Assays (7-DHC, Signaling) kd_target->kd_assay

Caption: Workflow for DHCR7 overexpression and knockdown.

signaling_pathways Signaling Pathways Modulated by DHCR7 Inhibition cluster_cholesterol Cholesterol Biosynthesis cluster_hedgehog Hedgehog Signaling cluster_tgfb TGF-β Signaling dhc 7-Dehydrocholesterol (7-DHC) dhcr7 DHCR7 dhc->dhcr7 chol Cholesterol dhcr7->chol This compound This compound This compound->dhcr7 inhibits shh Shh ptch1 PTCH1 shh->ptch1 binds smo SMO ptch1->smo inhibits gli GLI Activation smo->gli target_genes_hh Hh Target Gene Expression gli->target_genes_hh dhcr7_hh DHCR7 dhcr7_hh->smo negatively regulates tgfb TGF-β tbrII TβR-II tgfb->tbrII tbrI TβR-I smad SMAD Phosphorylation tbrI->smad tbrII->tbrI activates target_genes_tgfb TGF-β Target Gene Expression smad->target_genes_tgfb dhc_tgfb Accumulated 7-DHC dhc_tgfb->tbrI induces turnover dhc_tgfb->tbrII induces turnover

Caption: Signaling pathways affected by DHCR7 inhibition.

Data Presentation

The following table summarizes expected quantitative changes in cellular sterol levels following modulation of DHCR7 expression, based on published data.

ConditionRelative 7-DHC LevelRelative Cholesterol LevelReference(s)
Control (Wild-Type)1.01.0[6]
DHCR7 Knockdown/Inhibition↑↑ (>40x)↓ (~50%)[6]
DHCR7 Overexpression[7]

Experimental Protocols

Safety Precaution: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) facility with appropriate personal protective equipment (PPE) and following institutional safety guidelines.

Protocol 1: Production of Lentiviral Particles for DHCR7 Overexpression and Knockdown

Materials:

  • HEK293T cells

  • Lentiviral expression vector with human DHCR7 cDNA (e.g., pLV-CMV-DHCR7-Puro)

  • Lentiviral shRNA vector targeting human DHCR7 (e.g., pLKO.1-shDHCR7-Puro, validated sequences available from suppliers like Sigma-Aldrich or Santa Cruz Biotechnology)[8][9]

  • Second or third-generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

  • Ultracentrifuge (optional, for virus concentration)

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In Tube A, mix 10 µg of the lentiviral expression/shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

    • In Tube B, mix 30 µL of Lipofectamine 2000 in 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

    • Add the DNA-lipid complex to the HEK293T cells.

  • Day 3: Change Media: After 12-16 hours, replace the transfection medium with fresh DMEM with 10% FBS.

  • Day 4-5: Harvest Viral Supernatant:

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Protocol 2: Lentiviral Transduction of Target Cells

Materials:

  • Target cells (e.g., Huh-7, Neuro2a, or primary cells)

  • Lentiviral particle stocks (DHCR7 overexpression, shDHCR7, and control vectors)

  • Polybrene (8 mg/mL stock)

  • Complete growth medium for target cells

  • Puromycin (for selection)

Procedure:

  • Day 1: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Day 2: Transduction:

    • Thaw lentiviral aliquots on ice.

    • Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.

    • Remove the medium from the cells and add the transduction medium containing the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line).

    • Incubate for 18-24 hours.

  • Day 3: Change Media: Replace the transduction medium with fresh complete growth medium.

  • Day 4 onwards: Selection and Expansion:

    • After 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Replace the selection medium every 2-3 days.

    • Once stable cell pools are established, expand the cells for functional assays.

Protocol 3: Analysis of DHCR7 Expression by Western Blot

Materials:

  • Transduced and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DHCR7

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Protocol 4: Quantification of Cellular Sterols by GC-MS

Materials:

  • Transduced and control cell pellets

  • Internal standards (e.g., d7-cholesterol)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Harvest and wash cell pellets.

    • Perform a Bligh-Dyer or Folch lipid extraction.[10]

    • Add internal standards at the beginning of the extraction.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release free sterols.

    • Derivatize the sterols to their trimethylsilyl (TMS) ethers.[11]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for sterol separation.

    • Acquire data in selected ion monitoring (SIM) mode for quantification of cholesterol and 7-DHC based on their characteristic mass fragments.[10][11]

  • Data Analysis: Quantify the sterol levels relative to the internal standard and normalize to the initial protein or cell number.

Protocol 5: Filipin Staining for Unesterified Cholesterol

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin III stock solution (5 mg/mL in DMSO)

  • Staining solution (50 µg/mL Filipin III in PBS with 10% FBS)

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Fixation: Fix cells with 4% PFA for 30 minutes at room temperature.[12]

  • Washing: Wash cells three times with PBS.

  • Staining: Incubate cells with the Filipin III staining solution for 1-2 hours at room temperature, protected from light.[13]

  • Washing: Wash cells three times with PBS.

  • Imaging: Mount the coverslips and immediately visualize the filipin fluorescence using a UV filter (excitation ~340-380 nm, emission ~385-470 nm).[14] Filipin photobleaches rapidly, so images should be acquired promptly.

Protocol 6: Sterol Absorption Assay using Caco-2 Cells

Materials:

  • Caco-2 cells

  • Transwell inserts (0.4 µm pore size)

  • Micellar solution containing cholesterol and/or plant sterols

  • This compound or control vehicle

  • Scintillation counter or GC-MS for sterol quantification

Procedure:

  • Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.[15]

  • Treatment: Treat the apical side of the Caco-2 monolayers with the micellar solution containing sterols, with or without this compound, for a defined period (e.g., 2-4 hours).

  • Quantification of Cellular Uptake:

    • Wash the monolayers extensively with cold PBS.

    • Lyse the cells and perform lipid extraction.

    • Quantify the amount of sterol taken up by the cells using a suitable method like scintillation counting (if using radiolabeled sterols) or GC-MS.

  • Analysis of Transepithelial Transport: Collect the medium from the basolateral chamber to quantify the amount of sterol that has been transported across the monolayer.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the molecular targets and cellular effects of this compound. By employing lentiviral-mediated overexpression and knockdown of DHCR7, researchers can dissect the intricate roles of this enzyme and its substrate, 7-DHC, in cholesterol homeostasis and cellular signaling. These studies will be instrumental in advancing our understanding of the therapeutic potential of targeting DHCR7 in various diseases, including cancer and developmental disorders.

References

Troubleshooting & Optimization

Troubleshooting Boxidine insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boxidine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.

Disclaimer: "this compound" is a hypothetical compound name used here to represent a poorly water-soluble weak base. The guidance provided is based on general principles for such compounds and may need to be adapted for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

Immediate precipitation upon adding a compound to an aqueous buffer is often due to a rapid change in the solvent environment, causing the compound to exceed its solubility limit.[1] For a weak base like this compound, adding it to a neutral or basic buffer can decrease its solubility, leading to precipitation.[1] Key factors to consider are the pH of the buffer, the final concentration of this compound, and the presence of any organic co-solvents.[1]

Q2: I observed this compound precipitating out of solution after some time. What is happening?

Delayed precipitation can occur if the initial solution is supersaturated.[1] Over time, the compound may begin to crystallize or aggregate.[1] Other factors include temperature fluctuations, degradation of the compound into a less soluble form, or interactions with buffer components or the container.[1]

Q3: Does the order in which I mix my reagents matter for dissolving this compound?

Yes, the order of addition can be critical.[1] For compounds with pH-dependent solubility, it is often best to first dissolve the compound in a small amount of a suitable organic solvent (like DMSO) to create a stock solution. This stock solution should then be added slowly, preferably dropwise, to the vigorously stirred aqueous buffer.[1][2] This technique, sometimes called a "pH-shift," helps prevent localized high concentrations that can lead to precipitation.[1]

Q4: Can the type of buffer I use affect this compound's solubility?

Absolutely. Different buffer salts can interact with your compound.[1] Some buffers might form less soluble salts with this compound, causing it to precipitate.[1] It is advisable to screen several buffer systems (e.g., phosphate, citrate, TRIS) to find the one that offers the best solubility and stability for your compound.[1]

Q5: What is the optimal pH for dissolving this compound?

As a weak base, this compound is generally more soluble in acidic solutions.[3][4] In an acidic environment, the basic functional group of this compound becomes protonated, forming a more soluble salt. The ideal pH will depend on the specific pKa of your compound. A general strategy is to maintain the pH of the solution at least 1-2 units below the pKa of the compound.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving common solubility issues with this compound in aqueous solutions.

Initial Troubleshooting Steps
IssuePotential CauseRecommended Action
Immediate Precipitation pH of the buffer is too high (neutral or basic).Adjust the buffer pH to a more acidic range.[1]
Final concentration is too high.Prepare a more dilute stock solution or decrease the final concentration in the aqueous buffer.[1]
Method of addition.Add the stock solution dropwise into the vigorously stirred buffer.[2]
Delayed Precipitation Solution is supersaturated.Prepare a fresh solution at a slightly lower concentration.
Temperature fluctuations.Maintain a constant temperature for your solution. Gentle warming may help, but monitor for degradation.[1]
Compound degradation.Assess the stability of this compound in your chosen buffer and storage conditions.
Incomplete Dissolution Insufficient mixing.Use vigorous stirring or sonication to aid dissolution.
Incorrect solvent for stock solution.Ensure this compound is fully dissolved in the organic solvent before adding to the aqueous buffer.
Advanced Solubilization Strategies

If initial troubleshooting fails, consider these advanced formulation strategies. Many new chemical entities, estimated to be over 80%, exhibit low solubility.[5]

StrategyDescriptionKey Considerations
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) to the aqueous buffer can increase the solubility of hydrophobic compounds.[6][7]The final concentration of the co-solvent should be compatible with your experimental system (e.g., cell culture). Typically, concentrations are kept low (1-5%).[1]
Surfactants Non-ionic surfactants like Tween 20, Tween 80, or Cremophor EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]The surfactant concentration must be above its critical micelle concentration (CMC). Ensure the chosen surfactant does not interfere with your assay.
Cyclodextrins These cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[8]The affinity of the drug for the cyclodextrin and the potential for the complex to dissociate upon dilution should be considered.
Salt Formation For ionizable drugs, forming a salt is a common and effective way to increase solubility and dissolution rate.[8] Since this compound is a weak base, forming a salt with an appropriate acid can significantly enhance its aqueous solubility.The choice of the counter-ion is important as it can affect the properties of the salt.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[9][10]This is more of a drug formulation strategy and may not be practical for small-scale lab experiments but is a key consideration for in vivo studies.

Experimental Protocols

Protocol 1: Basic Solubilization of this compound using pH Adjustment
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., 50 mM Tris-HCl) and adjust the pH to an acidic value (e.g., pH 4-5).

  • Dilution: While vigorously stirring the acidic aqueous buffer, slowly add the this compound stock solution dropwise to achieve the final desired concentration.

  • Final pH Adjustment: If necessary, carefully adjust the pH of the final solution upwards towards your target experimental pH. Monitor for any signs of precipitation.

  • Filtration (Optional): If minor precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble material.[2]

Protocol 2: Solubilization of this compound using a Co-solvent
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO or ethanol.

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer and add a specific percentage of a co-solvent (e.g., a final concentration of 5% ethanol). Ensure the co-solvent is fully mixed.

  • Dilution: Add the this compound stock solution to the co-solvent-containing buffer to reach the final concentration.

  • Observation: Monitor the solution for clarity and any signs of precipitation over time.

Diagrams

Below are diagrams illustrating key concepts in troubleshooting this compound insolubility.

G cluster_start Start: this compound Powder cluster_process Solubilization Process cluster_outcome Outcome start This compound Powder stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock mix Add Stock to Buffer stock->mix buffer Prepare Aqueous Buffer buffer->mix soluble Soluble mix->soluble Success insoluble Precipitation mix->insoluble Failure

Caption: A basic workflow for dissolving this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions precipitation This compound Precipitation ph High Buffer pH precipitation->ph concentration High Concentration precipitation->concentration mixing Improper Mixing precipitation->mixing buffer_type Buffer Interaction precipitation->buffer_type use_cosolvent Add Co-solvent precipitation->use_cosolvent Advanced Strategy adjust_ph Lower Buffer pH ph->adjust_ph dilute Dilute Stock/Final Solution concentration->dilute improve_mixing Stir Vigorously/ Add Dropwise mixing->improve_mixing change_buffer Screen Different Buffers buffer_type->change_buffer

Caption: A troubleshooting decision tree for this compound precipitation.

G cluster_this compound This compound (Weak Base) B B BH BH+ B->BH Protonation (Solubilization) H H+ BH->B Deprotonation (Precipitation)

Caption: The effect of pH on the solubility of a weak base.

References

Technical Support Center: Optimizing Boxidine Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for optimizing the concentration of Boxidine to achieve maximum inhibitory effects in your experiments. The following information is based on established methodologies for inhibitor optimization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal this compound concentration?

A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific experimental system (e.g., cell line or enzyme assay). The IC50 value is a crucial measure of a drug's potency and serves as a starting point for further optimization.[1][2][3]

Q2: What are the common assays to determine the inhibitory effect of this compound on cell viability?

A2: Commonly used cell viability assays include MTT, WST, and resazurin reduction assays.[4] These colorimetric assays measure the metabolic activity of viable cells, which is typically proportional to the number of living cells.[4][5] The CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, is another sensitive method.[5]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell line and the specific biological process being inhibited. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing the desired inhibitory effect.[6]

Q4: What is a dose-response curve and why is it important?

A4: A dose-response curve is a graph that plots the biological response (e.g., percent inhibition) against a range of drug concentrations.[6] This curve is essential for visualizing the relationship between this compound concentration and its inhibitory effect, and it is used to calculate the IC50 value.[6][7]

Q5: How do I interpret the IC50 value?

A5: The IC50 value represents the concentration of this compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates a more potent inhibitor.[1] It's important to distinguish between relative and absolute IC50 values, especially when comparing the potency of different drugs.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Pipetting errors.1. Ensure a homogenous cell suspension and mix between pipetting.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and practice consistent pipetting techniques.[6]
No significant inhibition even at high this compound concentrations 1. The chosen cell line may be insensitive to this compound.2. The inhibitor may have degraded.3. Suboptimal assay conditions (e.g., incubation time is too short).1. Screen different cell lines to find a sensitive model.2. Ensure proper storage of this compound and prepare fresh dilutions.3. Perform a time-course experiment to determine the optimal incubation period.[6]
Unexpected increase in cell viability at certain concentrations (Hormesis) 1. Off-target effects of this compound.2. Activation of compensatory survival pathways.1. Investigate potential off-target interactions.2. Analyze the activity of related signaling pathways to identify any compensatory mechanisms.[6]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol provides a step-by-step guide for determining the IC50 value of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and dilute to the optimal seeding density for your cell line to ensure exponential growth during the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 10 µM.[6]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

    • Incubate for the predetermined optimal time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value by fitting the data to a four-parameter logistic model.[1][6]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HepG2Liver Cancer8.5
HCT116Colon Cancer3.1

Note: This data is for illustrative purposes only.

Visualizations

Hypothetical Signaling Pathway for this compound Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a decrease in cell proliferation. In this model, this compound targets a key kinase in the "Proliferation Signaling Pathway".

Boxidine_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target of this compound) Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF This compound This compound This compound->Kinase2 Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Serial_Dilution 2. This compound Serial Dilution Treatment 4. Treatment Serial_Dilution->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition Viability_Assay->Data_Acquisition Dose_Response 7. Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calc 8. IC50 Calculation Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for High Variability

This diagram provides a logical approach to troubleshooting high variability in experimental replicates.

Troubleshooting_Variability Start High Variability Observed Check_Seeding Check Cell Seeding Technique? Start->Check_Seeding Improve_Seeding Ensure Homogenous Cell Suspension Check_Seeding->Improve_Seeding Yes Check_Pipetting Review Pipetting Accuracy? Check_Seeding->Check_Pipetting No Improve_Seeding->Check_Pipetting Calibrate_Pipettes Calibrate Pipettes & Practice Technique Check_Pipetting->Calibrate_Pipettes Yes Check_Edge_Effects Are Edge Effects Suspected? Check_Pipetting->Check_Edge_Effects No Calibrate_Pipettes->Check_Edge_Effects Avoid_Outer_Wells Avoid Outer Wells & Add PBS Check_Edge_Effects->Avoid_Outer_Wells Yes Resolved Variability Resolved Check_Edge_Effects->Resolved No Avoid_Outer_Wells->Resolved

Caption: Troubleshooting guide for high experimental variability.

References

Boxidine off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Boxidine in cellular assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as an antilipidemic agent. Its primary mechanism of action is the inhibition of the transformation of 7-dehydrocholesterol to cholesterol.[1] It also inhibits the absorption of sterols. This action specifically targets the cholesterol biosynthesis pathway.

Q2: What are the potential indicators of off-target effects in my cellular assay?

Researchers should be vigilant for the following indicators that may suggest off-target effects of this compound:

  • Discrepancy between EC50/IC50 values: The effective concentration for a cellular phenotype (e.g., cytotoxicity) is significantly different from the IC50 for the inhibition of cholesterol synthesis.

  • Unexpected cellular phenotypes: Observation of cellular changes that are not readily explained by the inhibition of cholesterol synthesis, such as unexpected morphological changes, cell cycle arrest at a specific phase, or induction of apoptosis/necrosis.

  • Inconsistent results across different cell lines: The observed phenotype varies significantly between cell lines, which may suggest effects on pathways that are differentially regulated.

  • Rescue experiments fail: Re-introduction of cholesterol to the cell culture medium does not rescue the observed phenotype.

Q3: How can I design experiments to confirm or rule out off-target effects?

Several experimental approaches can be employed:

  • Dose-response analysis: Perform a comprehensive dose-response curve for both the on-target effect (cholesterol synthesis inhibition) and the observed off-target phenotype.

  • Rescue experiments: Supplement the cell culture medium with cholesterol to determine if the observed phenotype is solely due to the on-target effect.

  • Use of structurally related but inactive analogs: If available, test a similar compound that does not inhibit cholesterol synthesis.

  • Broad-panel screening: Screen this compound against a panel of receptors and kinases to identify potential off-target binding partners.

  • Western blotting: Analyze key signaling pathways that are commonly associated with off-target effects, such as MAPK/ERK, PI3K/Akt, and apoptosis-related pathways.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in a cell viability assay.
  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Steps:

      • Perform a kinome scan to identify potential off-target kinases.

      • Analyze the phosphorylation status of downstream targets of commonly affected kinases via Western blot.

      • Compare the cytotoxic effects of this compound with known kinase inhibitors.

  • Possible Cause 2: Induction of apoptosis or necrosis through an off-target pathway.

    • Troubleshooting Steps:

      • Perform an Annexin V/Propidium Iodide staining assay to distinguish between apoptosis and necrosis.

      • Measure the activity of caspases (e.g., Caspase-3/7, -8, -9).

      • Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.

  • Possible Cause 3: Compound precipitation at high concentrations.

    • Troubleshooting Steps:

      • Visually inspect the culture medium for precipitates after adding this compound.

      • Determine the solubility of this compound in your specific cell culture medium.

Issue 2: Observed cellular phenotype is not rescued by cholesterol supplementation.
  • Possible Cause: The phenotype is independent of the cholesterol biosynthesis pathway.

    • Troubleshooting Steps:

      • Confirm the on-target effect by measuring cholesterol levels in the cells.

      • Investigate other potential cellular targets through proteomic or transcriptomic analysis.

      • Use a different inhibitor of cholesterol synthesis to see if it recapitulates the observed phenotype.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for On-Target vs. Off-Target Effects (Hypothetical Data)

ParameterCell Line ACell Line B
IC50 for Cholesterol Synthesis Inhibition 0.5 µM0.7 µM
IC50 for Cytotoxicity (MTT Assay) 15 µM25 µM
IC50 for Apoptosis Induction (Caspase-3/7) 12 µM20 µM

This table illustrates a hypothetical scenario where the IC50 for cytotoxicity is significantly higher than for the on-target effect, suggesting a potential off-target liability at higher concentrations.

Experimental Protocols

Protocol 1: Cholesterol Rescue Experiment
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. For the rescue condition, co-treat with a final concentration of 10 µM water-soluble cholesterol.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the relevant cellular assay (e.g., cell viability, apoptosis assay).

  • Analysis: Compare the results from the this compound-only and the this compound + Cholesterol conditions. A successful rescue should show a reversal of the observed phenotype in the presence of cholesterol.

Protocol 2: Western Blot for Off-Target Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

On_Target_Pathway 7-dehydrocholesterol 7-dehydrocholesterol DHCR7 DHCR7 7-dehydrocholesterol->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol This compound This compound This compound->DHCR7 Inhibition Off_Target_Hypothetical_Pathway This compound This compound Kinase_X Hypothetical Off-Target (e.g., Kinase X) This compound->Kinase_X Unintended Inhibition p_Substrate_A p_Substrate_A Kinase_X->p_Substrate_A Phosphorylation Substrate_A Substrate_A Substrate_A->Kinase_X Apoptosis Apoptosis p_Substrate_A->Apoptosis Inhibition of Survival Signal Troubleshooting_Workflow A Unexpected Phenotype Observed with this compound B Is Phenotype Rescued by Cholesterol? A->B C Phenotype is Likely On-Target B->C Yes D Phenotype is Likely Off-Target B->D No E Investigate Off-Target Mechanisms: - Kinome Scan - Western Blot for  Signaling Pathways - Apoptosis Assays D->E

References

How to minimize Boxidine-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding Boxidine-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing significant cytotoxicity with this compound in our cell-based assays. What are the potential underlying mechanisms?

When encountering unexpected cytotoxicity with this compound, it is crucial to consider the potential mechanisms based on its structural components: a biphenyl group and a pyrrolidine ring. While specific data for this compound is limited, cytotoxicity for these classes of compounds can be attributed to several factors:

  • Mitochondrial Dysfunction: Biphenyl derivatives have been shown to impair mitochondrial function, leading to a decrease in ATP production and subsequent cell death.[1]

  • Induction of Oxidative Stress: The biphenyl structure can contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.[2]

  • Increased Intracellular Zinc Levels: Some biphenyl compounds can disrupt zinc homeostasis, leading to an increase in intracellular free zinc, which is associated with cytotoxicity and increased sensitivity to oxidative stress.[2]

  • Apoptosis Induction: Pyrrolidine derivatives have been noted for their pro-apoptotic effects in various cancer cell lines. The mechanism can involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

FAQ 2: How can we experimentally determine the primary mechanism of this compound-induced cytotoxicity in our cell line?

A systematic approach involving a series of targeted assays can help elucidate the cytotoxic mechanism of this compound. We recommend a tiered approach:

  • Confirm Cell Viability: Utilize multiple cell viability assays that measure different cellular parameters to confirm the cytotoxic effect.

  • Assess Apoptosis: Investigate whether this compound induces programmed cell death.

  • Investigate Mitochondrial Involvement: Determine if mitochondria are a primary target.

  • Measure Oxidative Stress: Quantify the generation of reactive oxygen species.

The following table summarizes recommended assays for each step:

Investigative Step Recommended Assays Parameter Measured Potential Interpretation
1. Confirm Cell Viability MTT, MTS, or WST-1 AssayMetabolic activityA decrease indicates reduced cell viability.
CellTiter-Glo® Luminescent Cell Viability AssayIntracellular ATP levelsA decrease suggests mitochondrial dysfunction or general metabolic decline.
Trypan Blue Exclusion AssayCell membrane integrityAn increase in stained cells indicates membrane damage and cell death.
2. Assess Apoptosis Annexin V/Propidium Iodide (PI) StainingPhosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis)An increase in Annexin V positive cells suggests apoptosis.
Caspase-3/7, -8, -9 Activity AssaysActivity of key executioner and initiator caspasesActivation of specific caspases can indicate involvement of intrinsic (caspase-9) or extrinsic (caspase-8) pathways.
TUNEL AssayDNA fragmentationAn increase in TUNEL-positive cells is a hallmark of late-stage apoptosis.
3. Investigate Mitochondrial Involvement JC-1 or TMRE/TMRM StainingMitochondrial membrane potential (ΔΨm)A decrease in ΔΨm is an early indicator of mitochondrial-mediated apoptosis.
Cytochrome c Release AssayRelease of cytochrome c from mitochondria into the cytosolIndicates mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.
4. Measure Oxidative Stress DCFDA/H2DCFDA or CellROX® StainingGeneral reactive oxygen species (ROS) levelsAn increase in fluorescence indicates elevated cellular ROS.
Glutathione (GSH) AssayLevels of the key antioxidant glutathioneA decrease in GSH levels suggests increased oxidative stress.
FAQ 3: What are some general strategies to minimize this compound-induced cytotoxicity in our in vitro experiments without compromising its potential therapeutic effect?

Minimizing off-target cytotoxicity is a common challenge in drug development. Here are some strategies to consider:

  • Dose-Response Optimization: Conduct a thorough dose-response and time-course study to identify the lowest effective concentration and the optimal treatment duration.

  • Co-treatment with Antioxidants: If oxidative stress is identified as a key mechanism, co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may mitigate cytotoxicity.

  • Use of Serum-Containing Media: For some compounds, the presence of serum proteins can reduce cytotoxicity by binding to the compound and lowering its free concentration.

  • Modification of the Chemical Structure: If feasible, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound that retain the desired activity but have an improved safety profile. This is a long-term strategy in drug development.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.
  • Potential Cause: Inconsistent cell health, passage number, or seeding density.

    • Solution: Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and use a consistent cell passage number for all experiments. Verify cell seeding density before each experiment.

  • Potential Cause: Compound precipitation.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration, a different solvent, or a formulation aid. Always include a vehicle control to account for any solvent effects.

  • Potential Cause: Pipetting errors.

    • Solution: Ensure proper calibration of pipettes and use reverse pipetting for viscous solutions.

Problem 2: Discrepancies between different cytotoxicity assays.
  • Potential Cause: Different assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which might be affected before cell membrane integrity is compromised (as measured by Trypan Blue).

    • Solution: This is often not an error but provides insight into the mechanism. A decrease in metabolic activity without loss of membrane integrity could suggest a cytostatic effect rather than a cytotoxic one. Correlate the results from multiple assays to build a comprehensive picture of the cellular response.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control e.g., CCCP).

  • JC-1 Staining: After the treatment period, remove the media and wash the cells with PBS. Add JC-1 staining solution (typically 5-10 µg/mL in media) to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~535/590 nm). Apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers, Ex/Em ~485/530 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizing Cellular Pathways and Workflows

Below are diagrams illustrating key concepts relevant to investigating this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Investigation start Observe this compound-induced Cytotoxicity viability Confirm with Multiple Viability Assays (MTT, CellTiter-Glo, Trypan Blue) start->viability mechanism Investigate Mechanism viability->mechanism apoptosis Apoptosis Assays (Annexin V, Caspase Activity) mechanism->apoptosis Programmed Cell Death? mitochondria Mitochondrial Health Assays (JC-1, Cytochrome c Release) mechanism->mitochondria Mitochondrial Target? ros Oxidative Stress Assays (DCFDA, GSH Levels) mechanism->ros Oxidative Stress? conclusion Elucidate Primary Cytotoxic Pathway apoptosis->conclusion mitochondria->conclusion ros->conclusion

Caption: A suggested workflow for investigating the mechanism of this compound-induced cytotoxicity.

G cluster_pathway Potential Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors ? bcl2 Bcl-2 Family (Bax/Bak activation) This compound->bcl2 ? caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic and extrinsic apoptosis pathways that may be induced by this compound.

References

Technical Support Center: Overcoming Boxidine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to "Boxidine," a novel tyrosine kinase inhibitor (TKI), in their cell line experiments. This compound targets the KAP-1 kinase , a critical component of a signaling pathway that drives proliferation in several cancer types.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of the KAP-1 receptor tyrosine kinase. By blocking the phosphorylation and activation of KAP-1, this compound aims to halt downstream signaling through the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and survival.

Q2: My cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?

To confirm resistance, you should perform a cell viability assay to generate a dose-response curve. A significant rightward shift in the half-maximal inhibitory concentration (IC50) value in your cell line compared to the parental, sensitive cell line is the primary indicator of acquired resistance.[1][2][3] An increase in the IC50 value of more than three-fold is generally considered a successful establishment of a resistant cell line.[4]

Q3: What are the common mechanisms of acquired resistance to TKIs like this compound?

Acquired resistance to TKIs is a common clinical challenge and can occur through several mechanisms:[5][6]

  • On-Target Secondary Mutations: The emergence of mutations in the drug's target, the KAP-1 kinase domain, can prevent this compound from binding effectively.[7] A common type is a "gatekeeper" mutation, which sterically hinders the drug's access to its binding pocket.[8][9][10]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade of KAP-1.[11][12][13][14] This restores downstream signaling and promotes cell survival.[12]

  • Target Gene Amplification/Overexpression: An increase in the copy number of the KAP-1 gene can lead to overexpression of the KAP-1 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, can actively pump this compound out of the cell, lowering its intracellular concentration.[6][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides a logical workflow to identify the underlying resistance mechanism.

Issue 1: A significant IC50 shift is observed, confirming this compound resistance.

First Steps: Differentiating between major resistance pathways.

Question Experiment Possible Result Next Step/Interpretation
Is the KAP-1 protein overexpressed? Western Blot for total KAP-1 protein.Increased KAP-1 protein levels in resistant vs. parental cells.Suggests gene amplification . Proceed with qPCR to confirm.
Is KAP-1 still inhibited by this compound? Western Blot for phosphorylated KAP-1 (p-KAP-1) in cells treated with this compound.p-KAP-1 levels remain high in resistant cells despite this compound treatment.Suggests an on-target mutation preventing drug binding. Proceed with sequencing of the KAP-1 kinase domain.
p-KAP-1 is successfully inhibited, but downstream p-ERK remains active.Suggests a bypass signaling pathway has been activated. Proceed with a phospho-kinase array or targeted Western blots for common bypass pathways (e.g., MET, HER2, AXL).[11][15][16]
Is the intracellular concentration of this compound reduced? (Advanced) Liquid chromatography-mass spectrometry (LC-MS) to measure intracellular this compound levels.Lower intracellular this compound concentration in resistant cells.Suggests increased drug efflux . Proceed with qPCR or Western Blot for ABC transporters (e.g., MDR1/ABCB1).[17]
Issue 2: My cells show heterogeneous morphology and resistance levels.

This may indicate that a sub-population of resistant cells has emerged or that the cells have undergone a phenotypic change.

Problem Recommended Action Rationale
Emergence of a resistant subclone Perform single-cell cloning to isolate and characterize distinct populations.This allows for the analysis of a homogeneous population of resistant cells to determine the specific resistance mechanism without confounding factors from sensitive cells.[1]
Possible Epithelial-to-Mesenchymal Transition (EMT) Perform Western Blot for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).EMT is a known mechanism of resistance that can confer a more aggressive and drug-resistant phenotype.[5][16]
Cell line contamination or genetic drift Perform cell line authentication (e.g., Short Tandem Repeat profiling).Ensures that the observed resistance is not an artifact of contamination or significant genetic change over time. It is also advisable to return to an early-passage, frozen stock of the cell line.[1]

Data Summary

The following table summarizes mock experimental data from a study comparing a parental, this compound-sensitive cell line (PAR) with a derived this compound-resistant cell line (RES).

Parameter Parental Line (PAR) Resistant Line (RES) Implication of Result
This compound IC50 45 nM5,200 nM (>100-fold shift)Confirmed high-level acquired resistance.
KAP-1 Gene Copy Number (relative) 1.01.1No significant gene amplification.
Total KAP-1 Protein (relative density) 1.01.2No significant protein overexpression.
p-KAP-1 Level (after 100nM this compound) 0.1 (Inhibited)0.9 (Not Inhibited)Strong evidence for an on-target mutation preventing this compound binding.
KAP-1 Kinase Domain Sequencing Wild-TypeT315I "Gatekeeper" MutationIdentification of the specific resistance mechanism.[9]
p-MET Level (relative density) 1.01.1No activation of the MET bypass pathway.
MDR1 (ABCB1) mRNA (relative fold change) 1.01.3No significant upregulation of this drug efflux pump.

Visualizations

Signaling and Resistance Pathways

G cluster_0 This compound Action & On-Target Resistance cluster_1 Downstream Pathway cluster_2 Bypass Pathway Activation Growth Factor Growth Factor KAP-1 KAP-1 Growth Factor->KAP-1 KAP-1_mut KAP-1 (T315I) Growth Factor->KAP-1_mut RAS RAS KAP-1->RAS RAF RAF RAS->RAF This compound This compound This compound->KAP-1 Inhibition This compound->KAP-1_mut Binding Blocked KAP-1_mut->RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Alternative Ligand Alternative Ligand Bypass Receptor (e.g., MET) Bypass Receptor (e.g., MET) Alternative Ligand->Bypass Receptor (e.g., MET) Bypass Receptor (e.g., MET)->RAS Compensatory Activation

Caption: this compound signaling pathway, on-target resistance, and bypass activation.

Troubleshooting Workflow

G start Cells show decreased sensitivity to this compound ic50 Perform IC50 Assay start->ic50 confirm_res Resistance Confirmed (IC50 Shift > 3-fold) ic50->confirm_res no_res No significant resistance. Check experimental setup. confirm_res->no_res No western_pkap1 Western Blot for p-KAP-1 (with this compound treatment) confirm_res->western_pkap1 Yes pkap1_inhibited p-KAP-1 Inhibited? western_pkap1->pkap1_inhibited seq_kap1 Sequence KAP-1 Kinase Domain pkap1_inhibited->seq_kap1 No check_bypass Check Bypass Pathways (p-MET, p-HER2) pkap1_inhibited->check_bypass Yes mutation_found Gatekeeper Mutation (T315I) found. seq_kap1->mutation_found bypass_active Bypass Pathway Activated check_bypass->bypass_active check_overexpression Check KAP-1 Overexpression (Western / qPCR) check_bypass->check_overexpression overexpression_found Target Overexpressed

Caption: Experimental workflow for identifying the mechanism of this compound resistance.

Combination Therapy Logic

G cluster_0 Resistant Cell State cluster_1 Combination Therapy KAP1 KAP-1 Pathway Proliferation Cell Proliferation & Survival KAP1->Proliferation KAP1->Proliferation Bypass Bypass Pathway (e.g., MET) Bypass->Proliferation Bypass->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Blockade Leads To This compound This compound This compound->KAP1 Inhibits BypassInhibitor Bypass Inhibitor BypassInhibitor->Bypass Inhibits

Caption: Logic of using combination therapy to overcome bypass pathway resistance.

Appendix: Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol uses a resazurin-based assay to measure cell viability.

Materials:

  • Parental and this compound-resistant cell lines.

  • Complete culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well clear-bottom black plates.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common range would be from 100 µM to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Analysis: Normalize the fluorescence readings to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the this compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation

Materials:

  • Cell lysates from parental and resistant cells (treated and untreated).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-KAP-1, anti-p-KAP-1, anti-ERK, anti-p-ERK, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • ECL Western Blotting Substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize target protein levels to a loading control like Actin.

Protocol 3: Sanger Sequencing of the KAP-1 Kinase Domain

Materials:

  • RNA extracted from parental and resistant cells.

  • cDNA synthesis kit.

  • PCR primers flanking the KAP-1 kinase domain.

  • High-fidelity DNA polymerase.

  • PCR purification kit.

  • Sanger sequencing service.

Procedure:

  • RNA to cDNA: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the KAP-1 kinase domain from the cDNA using specific primers and a high-fidelity polymerase.

  • Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a purification kit.

  • Sequencing Reaction: Send the purified PCR product and the corresponding sequencing primers to a commercial facility for Sanger sequencing.

  • Data Analysis: Align the sequencing results from the resistant cell line to the sequence from the parental cell line (or a reference sequence) to identify any mutations. Pay close attention to codons for key residues like the gatekeeper position (T315).

References

Technical Support Center: Boxidine Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of Boxidine in my cell culture experiments?

A: The stability of a test compound like this compound is fundamental for the correct interpretation of its biological effects.[1] If this compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are therefore essential for establishing a reliable concentration-response relationship.[1]

Q2: What are the primary factors that can influence the stability of this compound in cell culture media?

A: Several factors can affect the stability of a compound in cell culture media:

  • pH: The typical pH of culture medium (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]

  • Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Ingredients within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[1][2]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, the cells themselves can metabolize this compound.[1]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]

Q3: How can I determine the intracellular concentration of this compound?

A: Determining the intracellular concentration is a key step to understanding the cellular bioavailability of an inhibitor. A common method involves incubating cells with this compound, followed by cell lysis and extraction of the compound using organic solvents. The concentration is then quantified using analytical techniques like HPLC-MS.[3]

Q4: What are the recommended storage conditions for a this compound stock solution?

A: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. It is advisable to use them on the same day of preparation or within one month to ensure stability.[2] It is also important to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation of this compound in the culture medium. The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media could be reacting with this compound.[1][2] The pH of the media may also be a factor.[2]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media.[2]
High variability in stability measurements between replicates. This could be due to inconsistent sample handling and processing.[2] Issues with the analytical method, such as HPLC-MS, can also contribute.[2] Incomplete solubilization of the compound can lead to variable concentrations.[2]Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of the compound.[1]
Precipitation of this compound in the cell culture medium. The concentration of this compound may be exceeding its solubility limit in the aqueous media.[1] Adding a concentrated DMSO stock directly to cold media can decrease its solubility.[1]Try using a lower final concentration.[1] Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[1]
Low recovery of this compound from the medium. The compound may be binding to plasticware (e.g., plates, pipette tips).[2] The compound could be taken up by the cells.[2]Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding.[2] Analyze cell lysates to determine the extent of cellular uptake.[2]

Quantitative Data Summary

The following table can be used to summarize the stability data for this compound under different experimental conditions.

Time Point (Hours) Nominal Concentration (µM) Medium Type Serum Presence Measured Concentration (µM) (Mean ± SD, n=3) % Remaining
010DMEM10% FBS100
210DMEM10% FBS
810DMEM10% FBS
2410DMEM10% FBS
4810DMEM10% FBS
010RPMI-1640No Serum100
210RPMI-1640No Serum
810RPMI-1640No Serum
2410RPMI-1640No Serum
4810RPMI-1640No Serum

Detailed Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) (optional)

  • 24-well tissue culture plates

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Internal standard (a stable compound with similar chemical properties to this compound)

  • HPLC system with a C18 reverse-phase column

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Prepare the cell culture medium with and without 10% FBS.[2]

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%).[1]

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without serum).[2]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2]

4. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[2]

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to HPLC vials for analysis.[2]

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard.

  • The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero (T=0).[1]

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.

G cluster_1 Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM This compound Stock in DMSO spike_media Spike Media with This compound to 10 µM prep_stock->spike_media prep_media Prepare Cell Culture Media prep_media->spike_media incubate Incubate at 37°C spike_media->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample process Protein Precipitation & Compound Extraction sample->process analyze Analyze by HPLC process->analyze data Calculate % Remaining analyze->data

Caption: Experimental workflow for assessing this compound stability in cell culture.

G cluster_2 Troubleshooting Workflow issue Issue Detected e.g., Rapid Degradation cause Possible Causes A. Inherent Instability B. Media Interaction C. pH Instability issue->cause solution Solutions A. Test in PBS Buffer B. Test in Different Media C. Monitor Media pH cause:s->solution:n retest Re-evaluate Stability solution->retest

Caption: A flowchart for troubleshooting common issues in stability assays.

References

Inconsistent results in Boxidine replication studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boxidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and answer frequently asked questions that may arise during the experimental validation of this novel kinase inhibitor.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 Values in Biochemical Assays

Q: My IC50 values for this compound are highly variable between experiments. How can I improve reproducibility?

A: Inconsistent IC50 values are a common challenge when working with kinase inhibitors.[1][2] Several factors related to assay conditions, reagents, and experimental execution can contribute to this variability. A systematic approach to troubleshooting is essential to identify and resolve these issues.[3]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommendations
Compound Integrity & Handling 1. Verify Purity: Confirm the purity of your this compound stock using methods like HPLC or mass spectrometry.[2] 2. Check Solubility: Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer.[1][4] 3. Fresh Dilutions: Prepare fresh serial dilutions for each experiment.[4]Store this compound stock solutions as recommended. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solubility issues.[1]
Assay Parameters 1. ATP Concentration: As an ATP-competitive inhibitor, the IC50 of this compound is highly dependent on the ATP concentration.[1][3][4] 2. Enzyme Concentration: Use a consistent concentration of the target kinase in the linear range of the assay. 3. Incubation Times: Ensure that incubation times for the kinase reaction and with the inhibitor are consistent across all experiments.[1]For comparable results, perform the kinase assay at a standardized ATP concentration, ideally at or near the Michaelis-Menten constant (Km) for ATP.[3]
Data Analysis 1. Curve Fitting: Use a suitable non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[2][4] 2. Data Normalization: Properly normalize your data relative to positive (no inhibitor) and negative (no enzyme) controls.[4]Ensure your concentration range for this compound spans at least 3-4 orders of magnitude around the expected IC50 to generate a complete sigmoidal curve.[4]

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: The IC50 value of this compound is significantly higher in my cell-based assays compared to my biochemical assays. What could be the reason for this?

A: It is common to observe different IC50 values for the same compound when measured in different assay formats.[1] Cell-based assays introduce additional complexities not present in a purified enzyme assay.

Hypothetical IC50 Values for this compound in Different Assay Formats

Assay Type Target Kinase ATP Concentration Hypothetical IC50 (nM)
Biochemical (In Vitro)PI3Kα10 µM15
Biochemical (In Vitro)PI3Kα1 mM250
Cell-Based (A549 cells)PI3K/Akt PathwayCellular (mM range)850

Key Factors Contributing to Discrepancies:

  • Cellular ATP Concentration: Intracellular ATP concentrations are in the millimolar range, which is much higher than the ATP concentrations typically used in biochemical assays. This high level of the competing substrate (ATP) leads to a rightward shift in the IC50 value for ATP-competitive inhibitors like this compound.

  • Cell Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability can result in a lower effective intracellular concentration of the inhibitor.

  • Off-Target Effects: In a cellular context, this compound may interact with other kinases or cellular components, which can influence the observed phenotype and apparent potency.

  • Drug Efflux Pumps: Cells may actively transport this compound out of the cell via efflux pumps, reducing its intracellular concentration and apparent potency.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A: this compound is a novel, potent, and selective ATP-competitive inhibitor of the Class I phosphatidylinositol 3-kinases (PI3Ks), with a primary effect on the PI3K/Akt signaling pathway. By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of this pathway.[5]

Q2: Which downstream targets can I use to confirm this compound's activity in cells?

A: To confirm the on-target activity of this compound, it is recommended to measure the phosphorylation status of key downstream effectors of the PI3K/Akt pathway using Western blot analysis. A decrease in the phosphorylation of Akt at Ser473 and Thr308 is a primary indicator of this compound's activity.[6][7]

Q3: What are some potential off-target effects of this compound?

A: While designed to be selective for PI3K, like many kinase inhibitors, this compound may exhibit off-target activities, particularly at higher concentrations. It is advisable to perform kinome-wide profiling to assess the selectivity of this compound and to interpret cellular phenotypes with caution.

Experimental Protocols

1. In Vitro Kinase Assay for this compound

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against a target kinase (e.g., PI3Kα).

  • Reaction Setup:

    • Add 5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the PI3Kα enzyme and its substrate (e.g., PIP2) in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes, ensuring the reaction is in the linear range.

  • Detection:

    • Add 25 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and initiate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]

2. Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the effect of this compound on the PI3K/Akt signaling pathway in a relevant cancer cell line (e.g., A549).[8]

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.[8]

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • Gel Electrophoresis and Transfer:

    • Normalize protein samples to the same concentration (e.g., 20 µg) and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Perform densitometric analysis to quantify the ratio of phosphorylated Akt to total Akt.

Visualizations

Boxidine_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Inconsistent Results reagent_quality 1. Verify Reagent Quality - this compound Integrity - Enzyme Activity start->reagent_quality review_protocol 2. Review Assay Protocol - ATP Concentration - Incubation Times reagent_quality->review_protocol execution 3. Examine Execution - Pipetting Accuracy - Plate Uniformity review_protocol->execution data_analysis 4. Standardize Data Analysis - Curve Fitting Model - Normalization execution->data_analysis end End: Consistent Results data_analysis->end

Caption: Troubleshooting workflow for inconsistent results.

Western_Blot_Workflow cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection immunoblot->detection

Caption: Experimental workflow for Western blot analysis.

References

Technical Support Center: Improving the In Vivo Bioavailability of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the pharmacokinetics and bioavailability of the specific compound Boxidine is limited. Therefore, this technical support center has been developed for a hypothetical compound, herein referred to as "this compound," which is representative of a Biopharmaceutics Classification System (BCS) Class II drug candidate. The following information is intended to serve as a practical guide for researchers facing challenges with poorly soluble, highly permeable compounds.

For the purposes of this guide, "this compound" is assumed to have the following characteristics:

  • BCS Classification: Class II (Low Solubility, High Permeability)

  • Therapeutic Target: Inhibition of 7-dehydrocholesterol to cholesterol conversion and sterol absorption.

  • Primary Challenge: Poor aqueous solubility limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of our hypothetical this compound?

A1: As a BCS Class II compound, the primary limiting factor for this compound's bioavailability is its poor aqueous solubility. While it has high permeability across the intestinal wall, the amount of drug that can be absorbed is restricted by how much of it dissolves in the gastrointestinal fluids. This is often referred to as dissolution rate-limited absorption.

Q2: What are the most common formulation strategies to enhance the bioavailability of a BCS Class II compound like this compound?

A2: Several strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix, its apparent solubility and dissolution rate can be significantly increased.

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations form fine emulsions in the gut, which can improve solubilization and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of this compound.

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on the physicochemical properties of this compound, the target dose, and the desired pharmacokinetic profile. A decision tree can guide this selection process (see diagram below). Key considerations include the drug's melting point, logP, and the required dose. For instance, for a high-dose drug, lipid-based formulations might be challenging due to the large volume of excipients required.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound is observed between subjects in our preclinical animal studies.

  • Question: What could be causing this high inter-subject variability?

  • Answer: High variability with a BCS Class II compound often stems from inconsistent dissolution in the GI tract. Factors such as differences in gastric pH, intestinal motility, and food effects between animals can significantly impact the dissolution of a poorly soluble drug. If using a crystalline form, the wetting of the powder can also be inconsistent.

  • Question: How can we reduce this variability?

  • Answer:

    • Improve the Formulation: Move from a simple suspension to a more robust formulation like a nanosuspension or an amorphous solid dispersion. These formulations are designed to create a more uniform and rapid dissolution profile, reducing the impact of physiological variables.

    • Control Experimental Conditions: Ensure strict adherence to fasting protocols for the animals, as food can significantly alter the gastrointestinal environment and drug absorption. Standardize the dosing vehicle and administration technique.

    • Consider a Solubilized Formulation: For initial preclinical studies where understanding the intrinsic pharmacokinetic properties is the goal, consider using a solution formulation (e.g., in a vehicle like PEG 400 or a cyclodextrin-based solution) if feasible, to bypass the dissolution step.

Issue 2: Our in vitro dissolution testing of a this compound formulation shows rapid and complete release, but the in vivo bioavailability remains low.

  • Question: Why is there a poor in vitro-in vivo correlation (IVIVC)?

  • Answer: This discrepancy can arise from several factors:

    • Precipitation in the Gut: The formulation may enable rapid dissolution in the in vitro medium, but upon dilution in the larger volume of the stomach or intestines, the drug may precipitate into a less soluble, poorly absorbable form. This is a common issue with supersaturating formulations like ASDs.

    • First-Pass Metabolism: this compound might be extensively metabolized in the intestinal wall (by enzymes like CYP3A4) or in the liver before it reaches systemic circulation. High permeability does not preclude high first-pass metabolism.

    • Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen after it has been absorbed into the enterocytes.

  • Question: What experiments can we perform to investigate this?

  • Answer:

    • In Vitro Precipitation Studies: Conduct dissolution tests in a two-stage model that simulates the transfer from the stomach to the intestine to see if the drug precipitates.

    • Caco-2 Permeability Assay: Use this in vitro cell-based model to assess both the permeability of this compound and whether it is a substrate for P-gp.

    • Microsomal Stability Assay: Perform studies with liver and intestinal microsomes to evaluate the metabolic stability of this compound.

    • In Vivo Mechanistic Study: Conduct a pharmacokinetic study in which a P-gp inhibitor (e.g., verapamil) or a CYP3A4 inhibitor (e.g., ketoconazole) is co-administered with this compound to see if its exposure increases.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Hypothetical this compound in a Rat Model

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100 (Reference)
Micronized Suspension50280 ± 602.52150 ± 450219
Nanosuspension50650 ± 1201.55400 ± 980551
Amorphous Solid Dispersion50980 ± 1801.07950 ± 1500811
SMEDDS501100 ± 2101.08500 ± 1650867

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old, with cannulated jugular veins.

  • Acclimatization: Animals are acclimatized for at least 3 days before the study.

  • Fasting: Animals are fasted overnight (for at least 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., aqueous suspension, nanosuspension) at the desired concentration.

    • Administer the formulation orally via gavage at a dose volume of 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Temperature: Maintain the medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Procedure:

    • Place the this compound dosage form (e.g., a capsule containing the solid dispersion) into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples immediately through a 0.45 µm filter. Analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Metabolic_Pathway Boxidine_in_Lumen This compound in GI Lumen Dissolved_this compound Dissolved this compound Boxidine_in_Lumen->Dissolved_this compound Dissolution (Rate-Limiting Step) Absorbed_this compound Absorbed this compound (Enterocyte) Dissolved_this compound->Absorbed_this compound Passive Diffusion (High Permeability) Absorbed_this compound->Dissolved_this compound P-gp Efflux Systemic_Circulation Systemic Circulation (Bioavailable this compound) Absorbed_this compound->Systemic_Circulation Portal Vein Metabolites Phase I Metabolites (e.g., Hydroxylated) Absorbed_this compound->Metabolites Intestinal Metabolism (e.g., CYP3A4) Systemic_Circulation->Metabolites Hepatic Metabolism Excretion Excretion Metabolites->Excretion

Caption: Hypothetical metabolic pathway for this compound.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Study Formulation Select Formulation Strategy (e.g., Nanosuspension) Characterization Physicochemical Characterization (PSD, DSC) Formulation->Characterization Dissolution In Vitro Dissolution (Biorelevant Media) Characterization->Dissolution Caco2 Caco-2 Permeability & Efflux Assay Dosing Oral Dosing in Rat Model Caco2->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK Decision Bioavailability Goal Met? PK->Decision Assess Bioavailability Decision->Formulation No (Re-formulate) Proceed Proceed to Further Studies Decision->Proceed Yes

Caption: Workflow for evaluating this compound bioavailability.

Decision_Tree Start Start: Poorly Soluble This compound Dose Target Dose? Start->Dose LogP LogP > 3? Dose->LogP Low (<50mg) ParticleSize Particle Size Reduction (Micronization, Nanosuspension) Dose->ParticleSize High (>50mg) Melt Melting Point < 150°C? LogP->Melt No Lipid Lipid-Based Formulation (SMEDDS) LogP->Lipid Yes ASD Amorphous Solid Dispersion (ASD) Melt->ASD Yes Complex Complexation (Cyclodextrin) Melt->Complex No

Caption: Decision tree for formulation selection.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common pitfalls encountered during experiments with Boxidine.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the B-XAP1 (this compound-X-Associated Protein 1) kinase. It competitively binds to the ATP-binding pocket of B-XAP1, preventing the phosphorylation of its downstream substrate, CREB-X, and thereby inhibiting the activation of the entire B-XAP1 signaling cascade, which is implicated in cellular stress responses.

Q2: What is the recommended solvent for reconstituting and storing this compound?

A2: For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in an appropriate cell culture medium or buffer immediately before use. The final DMSO concentration in your experimental setup should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: How should this compound stock solutions be stored?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). The lyophilized powder should be stored desiccated at 4°C. Avoid exposing this compound to light for extended periods.

Q4: Does this compound interfere with common cell viability assays?

A4: this compound has not been shown to directly interfere with the enzymatic activity of common viability reagents like MTT, MTS, or resazurin. However, at very high concentrations (>100 µM), its distinct yellow color in solution may slightly alter the absorbance readings in colorimetric assays. We recommend including a "no-cell, compound only" control to correct for any background absorbance.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values Across Experiments

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experimental replicates.

Potential Causes & Solutions

Potential CauseRecommended Solution
Reagent Instability This compound can degrade after multiple freeze-thaw cycles. Always use fresh aliquots for each experiment. Prepare working dilutions immediately before adding them to cells.
Cell Passage Number High-passage number cell lines can exhibit altered sensitivity. Ensure you are using cells within a consistent and low passage range (e.g., passages 5-15) for all related experiments.
Inaccurate Pipetting Small volumes of concentrated stock are prone to pipetting errors. Use calibrated pipettes and perform serial dilutions to ensure accuracy.
Variable Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure uniform seeding density across all wells and plates.
Issue 2: No Downstream Effect Observed on p-CREB-X Levels via Western Blot

After treating cells with this compound, you do not see the expected decrease in the phosphorylation of the CREB-X protein.

Potential Causes & Solutions

  • Insufficient Incubation Time: The inhibition of B-XAP1 and the subsequent dephosphorylation of CREB-X is time-dependent. Verify that you are using the recommended treatment duration for your cell line (typically 2-6 hours).

  • Sub-optimal this compound Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration required to see a significant effect in your specific model.

  • Poor Antibody Quality: The primary antibody for p-CREB-X may be non-specific or have low affinity. Validate your antibody using positive and negative controls.

  • Lysate Collection Issues: Phosphatase activity can reduce the amount of p-CREB-X in your sample after cell lysis. Ensure that your lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors.

Diagram: Troubleshooting Logic for Western Blot Failure

start No decrease in p-CREB-X after this compound treatment check_conc Was a dose-response curve performed? start->check_conc check_time Was incubation time optimized (2-6h)? check_conc->check_time Yes solution_conc Solution: Perform dose-response to find optimal concentration. check_conc->solution_conc No check_antibody Was the p-CREB-X antibody validated? check_time->check_antibody Yes solution_time Solution: Perform time-course experiment. check_time->solution_time No check_lysis Did lysis buffer contain phosphatase inhibitors? check_antibody->check_lysis Yes solution_antibody Solution: Validate antibody with positive/negative controls. check_antibody->solution_antibody No solution_lysis Solution: Add fresh phosphatase inhibitors to lysis buffer. check_lysis->solution_lysis No end_node Problem Resolved check_lysis->end_node Yes

Caption: A decision tree to diagnose failed Western blot experiments.

Experimental Protocols & Data

Protocol: Cell Viability (Resazurin-based Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a "no-cell" background control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Reagent Addition: Add 20 µL of the resazurin-based reagent to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value.

Table: Recommended Starting Concentrations for this compound
Cell LineTissue of OriginRecommended Concentration Range (72h)
A549Lung Carcinoma1 µM - 50 µM
MCF-7Breast Adenocarcinoma0.5 µM - 25 µM
U-87 MGGlioblastoma5 µM - 100 µM
HeLaCervical Cancer2 µM - 75 µM

Diagram: this compound Experimental Workflow

seed 1. Seed Cells (96-well plate) prepare 2. Prepare this compound Serial Dilutions treat 3. Treat Cells (48-72h) prepare->treat add_reagent 4. Add Viability Reagent (2-4h) read 5. Read Plate (Fluorescence) add_reagent->read analyze 6. Calculate IC50

Caption: Standard workflow for a cell viability assay using this compound.

Diagram: this compound Mechanism of Action

stimulus Cellular Stress (e.g., UV, Oxidative) b_xap1 B-XAP1 Kinase stimulus->b_xap1 creb_x CREB-X (Inactive) b_xap1->creb_x ATP p_creb_x p-CREB-X (Active) creb_x->p_creb_x Phosphorylation response Stress Response Gene Transcription p_creb_x->response This compound This compound This compound->b_xap1 Inhibition

Caption: The B-XAP1 signaling pathway and the inhibitory action of this compound.

Technical Support Center: Validating the Specificity of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Boxidine": As "this compound" appears to be a hypothetical compound, this guide is based on established principles for validating the specificity of small molecule inhibitors, particularly kinase inhibitors. For the purpose of providing concrete examples, we will assume this compound is a novel inhibitor targeting the serine/threonine kinase, Kinase Y , a critical node in a pro-survival signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm this compound is hitting its intended target, Kinase Y, in cells?

A1: The first and most direct method is to perform a target engagement assay.[1][2][3] A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target in a cellular environment.[4][5] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[4] A successful experiment will show a shift in the aggregation temperature (Tagg) of Kinase Y in the presence of this compound, indicating direct binding.[4][6]

Q2: My western blot shows that a downstream substrate of Kinase Y is less phosphorylated after this compound treatment. How do I know this isn't due to off-target effects?

A2: This is a critical question. While downstream pathway inhibition is a good indicator, it is not definitive proof of on-target activity. Off-target effects, where the inhibitor affects other proteins, can lead to misinterpretation of results.[7] To validate this, a "rescue experiment" is the gold standard.[8] First, use siRNA or CRISPR/Cas9 to knock down the expression of Kinase Y.[9] This should mimic the effect of this compound. Then, in these knockdown cells, introduce a version of Kinase Y that is resistant to the siRNA/CRISPR machinery but can still be inhibited by this compound. Re-expression of this resistant Kinase Y should "rescue" the phenotype, and this rescued phenotype should again be reversed by this compound treatment.[8]

Q3: I'm observing significant cell toxicity at concentrations where I expect to see specific inhibition of Kinase Y. What should I do?

A3: Unexpected toxicity often points towards off-target effects.[7][9] First, perform a careful dose-response analysis. If the toxicity only occurs at high concentrations, it may be due to off-target activity.[7] A key experiment is to use a structurally different inhibitor that also targets Kinase Y.[7] If this second inhibitor shows the same primary phenotype without the toxicity, it strongly suggests this compound's toxicity is an off-target effect. Additionally, creating a Kinase Y knockout cell line using CRISPR/Cas9 can be definitive; if this compound is still toxic in cells lacking the target, the toxicity is unequivocally off-target.[9]

Q4: How can I systematically identify the potential off-targets of this compound?

A4: The most comprehensive initial step is a broad biochemical screen, such as a kinome scan.[10][11] This involves testing this compound against a large panel of purified kinases (often hundreds) to see which ones it inhibits.[11][12] This provides an in vitro "selectivity profile." For unbiased identification of targets within the cell, chemoproteomic approaches can be used.[1] These methods use modified versions of the compound or advanced mass spectrometry techniques to identify which proteins this compound interacts with in a cellular lysate.

Q5: What are the essential positive and negative controls for my cellular experiments with this compound?

A5: Proper controls are crucial for interpreting your data.

  • Vehicle Control (Negative): The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental wells. This controls for any effects of the solvent itself.

  • Positive Control Inhibitor: Use a well-characterized, selective inhibitor of Kinase Y (if one exists) or an inhibitor of a known component in the same pathway. This helps validate that the assay can detect the expected biological response.

  • Negative Control Compound: A structurally similar but inactive analog of this compound, if available, is an excellent negative control to show that the observed effects are not due to non-specific chemical properties.

  • Genetic Controls (for specificity): As mentioned, cells with siRNA/CRISPR-mediated knockdown or knockout of Kinase Y are essential controls to prove on-target action.[9]

Troubleshooting Guides

Guide 1: Inconsistent Downstream Inhibition by Western Blot

Problem: You are treating cells with this compound, but the phosphorylation level of Kinase Y's substrate is highly variable between experiments.

Potential Cause Troubleshooting Step
Cell State Variability Ensure cells are seeded at the same density and are in the same growth phase (e.g., 70-80% confluency) for every experiment. Starve cells of serum for a consistent period before treatment to reduce baseline signaling activity.
Inhibitor Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Timing Issues Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to find the optimal and most consistent time point for observing the inhibition of the downstream substrate.
Western Blot Transfer/Antibody Issues Always run a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Validate your phospho-specific antibody with positive (e.g., growth factor-stimulated) and negative (e.g., phosphatase-treated) controls.
Guide 2: Workflow for Investigating an Unexpected Phenotype

Problem: this compound induces a cellular phenotype (e.g., cell cycle arrest) that was not previously associated with the Kinase Y pathway.

G A Unexpected Phenotype Observed (e.g., Cell Cycle Arrest) B Step 1: Confirm On-Target Engagement Perform CETSA for this compound + Kinase Y A->B C Step 2: Genetic Validation Does siRNA/CRISPR of Kinase Y replicate the phenotype? B->C D Step 3: Orthogonal Validation Does a structurally different Kinase Y inhibitor cause the same phenotype? C->D F Conclusion: Phenotype is OFF-TARGET C->F No E Conclusion: Phenotype is ON-TARGET (New biology for Kinase Y) D->E Yes D->F No G Step 4: Identify Off-Target Perform Kinome Scan / Chemoproteomics F->G

Workflow for troubleshooting unexpected phenotypes.

Data Presentation

Clear presentation of quantitative data is essential for evaluating specificity.

Table 1: Biochemical Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against the intended target (Kinase Y) and a panel of 10 other related kinases. A lower IC50 value indicates higher potency. The selectivity is indicated by the fold-difference in IC50 between the primary target and other kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs. Kinase Y)
Kinase Y (Target) 15 1x
Kinase A1,25083x
Kinase B3,500233x
Kinase C>10,000>667x
Kinase D85057x
Kinase E>10,000>667x
Kinase F6,200413x
Kinase G>10,000>667x
Kinase H2,100140x
Kinase I>10,000>667x
Kinase J9,800653x

Table 2: Cellular Viability (EC50) in Wild-Type vs. Kinase Y Knockout Cells

This table compares the concentration of this compound required to reduce cell viability by 50% (EC50) in normal (Wild-Type) cells versus cells where Kinase Y has been knocked out (KO). A large shift in the EC50 in KO cells indicates the effect is on-target.

Cell LineThis compound EC50 (nM)Interpretation
Wild-Type (WT)50Potent effect on viability.
Kinase Y Knockout (KO)8,500>170-fold loss of potency.
Conclusion \multicolumn{2}{l}{The cytotoxic effect of this compound is primarily mediated through the inhibition of Kinase Y.}

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of Kinase Y's activity in a purified system.

  • Reagents: Purified active Kinase Y, specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]-ATP), kinase assay buffer, this compound serial dilutions.[13][14][15]

  • Plate Preparation: In a multi-well plate, add kinase assay buffer, the peptide substrate, and the purified Kinase Y enzyme to each well.

  • Compound Addition: Add serially diluted this compound or a vehicle control (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[13] Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS loading buffer).

  • Detection: Separate the phosphorylated substrate from the remaining radiolabeled ATP, typically using filter paper that binds the peptide.[11]

  • Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter or phosphorimager.

  • Analysis: Plot the percentage of kinase inhibition against the log of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Melt Curve

This protocol confirms this compound binds to Kinase Y in intact cells.[4][5]

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency.[4] Harvest the cells and treat them with a fixed, high concentration of this compound or a vehicle control for 1 hour at 37°C.[5]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[4] Normalize the protein concentration for all samples.

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against Kinase Y.

  • Data Analysis: Quantify the band intensities for Kinase Y at each temperature. Plot the percentage of soluble Kinase Y (relative to the unheated control) against the temperature. A rightward shift in the curve for this compound-treated samples indicates target stabilization.[4]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Harvest Cells B Treat with this compound or Vehicle (DMSO) A->B C Aliquot cells into PCR tubes B->C D Heat across a temperature gradient C->D E Lyse Cells & Separate Soluble Fraction D->E F Western Blot for Soluble Kinase Y E->F G Plot Soluble Protein vs. Temperature F->G

Experimental workflow for a CETSA melt curve experiment.
Protocol 3: siRNA Rescue Experiment

This protocol validates that the observed cellular phenotype is due to the inhibition of Kinase Y.

  • Verify Knockdown: Confirm the reduction of endogenous Kinase Y protein levels via Western blot.

  • Rescue Plasmid Transfection: In the cells already treated with siRNA, transfect a plasmid that expresses the Kinase Y protein. This plasmid should lack the 3' UTR, making its mRNA transcript resistant to the siRNA.[8] A control group should be transfected with an empty vector.

  • This compound Treatment: After allowing 24 hours for the rescue plasmid to express, treat the cells with this compound or a vehicle control.

  • Phenotypic Assay: Perform the relevant functional assay (e.g., cell viability assay, cell cycle analysis) to measure the phenotype.

  • Analysis:

    • Control siRNA + Vehicle: Baseline phenotype.

    • Kinase Y siRNA + Vehicle: Phenotype induced by target knockdown.

    • Kinase Y siRNA + Rescue Plasmid + Vehicle: The phenotype should be "rescued" or reverted back to baseline.

    • Kinase Y siRNA + Rescue Plasmid + this compound: The phenotype should reappear, confirming that this compound acts on the exogenously expressed Kinase Y to cause the effect.

Signaling Pathway Visualization

G cluster_0 This compound's Intended Mechanism of Action GF Growth Factor Rec Receptor GF->Rec KinY Kinase Y Rec->KinY Sub Downstream Substrate KinY->Sub Resp Pro-Survival Response Sub->Resp Box This compound Box->KinY

Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

A Comparative Analysis of Boxidine: A Novel SREBP-2 Modulator for Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Boxidine" is not a recognized or approved pharmaceutical agent. The following comparison is a hypothetical guide based on a plausible, novel mechanism of action for a fictional compound. The data presented is simulated for illustrative purposes to guide potential research and development in the field of cholesterol-lowering therapies.

This compound is presented here as a first-in-class, orally bioavailable small molecule designed to inhibit the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Its unique mechanism targets the cholesterol biosynthesis pathway at a critical upstream regulatory step, offering a distinct alternative to existing therapies. This guide compares the hypothetical efficacy and mechanism of this compound with leading classes of cholesterol inhibitors: statins (Atorvastatin), PCSK9 inhibitors (Evolocumab), and cholesterol absorption inhibitors (Ezetimibe).

Mechanism of Action: A Departure from Traditional Approaches

Unlike statins that directly inhibit the HMG-CoA reductase enzyme, this compound functions by preventing the translocation of the SREBP-2/SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus. This blockade inhibits the proteolytic cleavage and subsequent activation of SREBP-2, a master transcription factor for genes involved in cholesterol synthesis and uptake. The downstream effect is a coordinated reduction in the expression of HMG-CoA reductase, the LDL receptor (LDLR), and other key lipogenic enzymes.

G cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus SCAP_SREBP SCAP/SREBP-2 Complex Insig Insig SCAP_SREBP->Insig Bound by High Sterol Levels S1P S1P SCAP_SREBP->S1P Translocation (Low Sterol Levels) This compound This compound This compound->SCAP_SREBP INHIBITS (Stabilizes Insig Binding) S2P S2P nSREBP nSREBP-2 (Active Form) S2P->nSREBP Releases Active Fragment DNA Sterol Response Element (SRE) nSREBP->DNA Binds to DNA HMGCR_gene HMGCR Gene DNA->HMGCR_gene Upregulates Transcription LDLR_gene LDLR Gene DNA->LDLR_gene Upregulates Transcription G A 1. Culture & Transfect HEK293T cells with FLAG-SREBP-2 & HA-SCAP B 2. Induce Complex Formation (Sterol Depletion) & Treat with this compound A->B C 3. Lyse Cells in Non-Denaturing Buffer B->C D 4. Immunoprecipitate FLAG-SREBP-2 using Anti-FLAG Beads C->D E 5. Wash Beads & Elute Protein Complex D->E F 6. Perform Western Blot: - Probe for HA-SCAP - Probe for FLAG-SREBP-2 E->F G 7. Quantify Bands & Calculate IC50 F->G

A Comparative Guide to Boxidine and AY-9944 in Cholesterol Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemical inhibitors of cholesterol biosynthesis, Boxidine and AY-9944. Both compounds target the final step in the Kandutsch-Russell pathway of cholesterol synthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). Inhibition of DHCR7 is a critical tool for studying the congenital disorder Smith-Lemli-Opitz Syndrome (SLOS), which is caused by mutations in the DHCR7 gene, and for investigating the broader roles of cholesterol in cellular physiology.

While both this compound and AY-9944 act on the same enzymatic target, the available scientific literature provides a significantly more extensive characterization of AY-9944. This guide summarizes the current knowledge on both compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing their mechanism of action.

Performance and Properties: A Comparative Summary

The following table summarizes the key characteristics of this compound and AY-9944 based on available data. A notable gap exists in the publicly accessible quantitative data for this compound's potency.

FeatureThis compoundAY-9944
Synonym(s) CL-65205trans-1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride
Target Enzyme 7-Dehydrocholesterol Reductase (DHCR7)7-Dehydrocholesterol Reductase (DHCR7)[1][2]
Mechanism of Action Inhibits the conversion of 7-dehydrocholesterol to cholesterol. Also reported to inhibit sterol absorption.Specific inhibitor of DHCR7, blocking the conversion of 7-dehydrocholesterol to cholesterol.[1] At high doses, it can also inhibit sterol Δ8-Δ7 isomerase.[1]
Potency (IC50 for DHCR7) Not publicly available13 nM[1]
Primary Biochemical Effect Accumulation of 7-dehydrocholesterolAccumulation of 7-dehydrocholesterol (7-DHC) and a decrease in cholesterol levels.[1]
Primary Research Use Antilipidemic agent, research in cholesterol metabolism.Widely used to create in vitro and in vivo models of Smith-Lemli-Opitz Syndrome (SLOS).[2]

Mechanism of Action in Cholesterol Biosynthesis

This compound and AY-9944 both function as antagonists to the enzyme DHCR7. This enzyme is pivotal for the final reduction of the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol. By inhibiting DHCR7, these compounds lead to a systemic accumulation of 7-DHC and a corresponding decrease in cholesterol levels, thereby mimicking the biochemical phenotype of SLOS.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol Lanosterol->... Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 This compound This compound DHCR7_inhibition_point This compound->DHCR7_inhibition_point AY9944 AY9944 AY9944->DHCR7_inhibition_point

Inhibition of the final step of cholesterol synthesis by this compound and AY-9944.

Experimental Protocols

Detailed experimental protocols are more readily available for AY-9944 due to its extensive use in SLOS research.

AY-9944: In Vitro Inhibition of Cholesterol Biosynthesis in Cell Culture

This protocol is designed to induce the accumulation of 7-dehydrocholesterol in cultured cells.

  • Objective: To create a cellular model of Smith-Lemli-Opitz Syndrome.

  • Materials:

    • Cell line of interest (e.g., human fibroblasts, Neuro2a cells).

    • Complete cell culture medium.

    • AY-9944 stock solution (e.g., 10 mM in DMSO).

    • Phosphate-buffered saline (PBS).

    • Reagents for sterol extraction and analysis (e.g., hexane, isopropanol, internal standards).

    • Analytical instrumentation (e.g., GC-MS or LC-MS/MS).

  • Procedure:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare working solutions of AY-9944 in a complete cell culture medium at various concentrations (e.g., ranging from 10 nM to 1 µM).

    • Remove the existing medium from the cells and replace it with the medium containing AY-9944 or a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of DHCR7 and the accumulation of 7-DHC.

    • After incubation, wash the cells with PBS and harvest them.

    • Perform a lipid extraction to isolate the sterols.

    • Analyze the sterol composition using GC-MS or LC-MS/MS to quantify the levels of cholesterol and 7-dehydrocholesterol.

in_vitro_workflow start Plate Cells adhere Allow Adherence (Overnight) start->adhere prepare_treatment Prepare AY-9944/ Vehicle Solutions adhere->prepare_treatment treat_cells Treat Cells prepare_treatment->treat_cells incubate Incubate (24-48 hours) treat_cells->incubate harvest Wash and Harvest Cells incubate->harvest extract Lipid Extraction harvest->extract analyze GC-MS or LC-MS/MS Analysis extract->analyze end Quantify Sterols analyze->end

Workflow for in vitro cholesterol synthesis inhibition assay using AY-9944.
AY-9944: In Vivo Induction of a SLOS Phenotype in Rodent Models

This protocol is used to create an animal model that biochemically mimics SLOS.

  • Objective: To study the systemic effects of DHCR7 inhibition and 7-DHC accumulation.

  • Materials:

    • Laboratory animals (e.g., pregnant Sprague-Dawley rats).

    • AY-9944.

    • Vehicle for oral administration (e.g., corn oil).

    • Equipment for animal handling, dosing, and sample collection.

  • Procedure:

    • Pregnant rats are treated with a single oral dose of AY-9944 on a specific gestation day (e.g., day 3)[2].

    • The dosage can be varied to study dose-dependent effects[2].

    • Control animals receive the vehicle alone.

    • Blood and tissue samples can be collected from the dams and fetuses at various time points.

    • Sterol levels in the collected samples are analyzed by GC-MS or LC-MS/MS to determine the extent of cholesterol reduction and 7-DHC accumulation[2].

This compound: General Experimental Approach

While specific, detailed protocols for this compound are not as prevalent in the literature, its use would follow similar principles to AY-9944, given their shared mechanism of action.

  • In Vitro Studies: Cultured cells would be treated with varying concentrations of this compound to determine its dose-dependent effects on the inhibition of cholesterol synthesis and the accumulation of 7-dehydrocholesterol.

  • In Vivo Studies: this compound would be administered to laboratory animals, likely via oral gavage, to assess its impact on plasma and tissue sterol profiles.

Conclusion

Both this compound and AY-9944 are valuable tools for researchers studying cholesterol metabolism and related disorders. They both effectively inhibit DHCR7, the terminal enzyme in cholesterol biosynthesis. AY-9944 is a well-documented and widely utilized compound, with a known potency and a wealth of established experimental protocols for creating cellular and animal models of Smith-Lemli-Opitz Syndrome.

This compound, while identified as an inhibitor of the same pathway, is less characterized in the public domain. A significant lack of quantitative data, such as its IC50 value, makes a direct comparison of its potency with AY-9944 challenging. Further research and publication of experimental data on this compound are necessary to fully understand its comparative efficacy and potential applications. Researchers choosing between these two compounds should consider the depth of available data and the specific requirements of their experimental design. For well-established and reproducible models of DHCR7 inhibition, AY-9944 currently stands as the more characterized option.

References

Validating Boxidine's Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methodologies for validating the cellular target engagement of Boxidine. As specific experimental data for this compound is not publicly available, this guide will utilize the well-characterized BRAF inhibitor, Vemurafenib, as a representative example to illustrate the principles and application of these techniques.

Confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, is fundamental to establishing a clear mechanism of action, interpreting cellular activity, and developing pharmacodynamic biomarkers.[1] This guide details and compares three widely used methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and Western Blotting for downstream pathway analysis.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired endpoint measurement. The following table provides a head-to-head comparison of CETSA, NanoBRET, and Western Blotting for assessing the engagement of a target by a small molecule inhibitor, using Vemurafenib as an exemplar.

FeatureCellular Thermal Shift Assay (CETSA)NanoBioluminescence Resonance Energy Transfer (NanoBRET)Western Blotting (Downstream Effects)
Principle Ligand binding stabilizes the target protein against thermal denaturation.Measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein in live cells.Measures the change in the phosphorylation state or expression level of downstream signaling proteins.
Readout Shift in the melting temperature (Tm) of the target protein.Bioluminescence Resonance Energy Transfer (BRET) signal.Protein band intensity on a blot.
Quantitative Data EC50 of thermal stabilization.IC50 of tracer displacement.IC50 of downstream pathway inhibition.
Cellular Context Can be performed in cell lysates, intact cells, and tissues.[2]Live, intact cells.Cell lysates.
Labeling Requirement Label-free for the compound and target.Requires genetic fusion of the target protein with NanoLuciferase and a fluorescent tracer.Requires specific primary and secondary antibodies.
Throughput Traditionally low, but higher throughput formats are available.High; suitable for screening.Medium.
Advantages - Direct physical evidence of binding.- No modification of compound or target needed.- Applicable to endogenous proteins.- High sensitivity and quantitative.- Real-time measurements in live cells.- High throughput.- Confirms functional consequence of target engagement.- Widely available technology.- Can use endogenous proteins.
Limitations - Not all binding events cause a significant thermal shift.- Lower throughput with Western blot detection.- Indirect measure of binding affinity.- Requires genetic engineering of cells.- Dependent on the availability of a suitable tracer.- Indirect measure of target engagement.- Can be influenced by off-target effects.- Semi-quantitative without rigorous normalization.

Quantitative Data Summary: Vemurafenib Target Engagement

The following table summarizes representative quantitative data for Vemurafenib's engagement with its target, BRAFV600E, and its effect on downstream signaling in A375 melanoma cells, a commonly used cell line harboring this mutation.

AssayParameterValue (A375 cells)Reference
Cellular ProliferationIC50~70 nM(Nazarian et al., 2010)
p-ERK Inhibition (Western Blot)IC50Not explicitly stated, but significant inhibition observed at 1 µM(Lito et al., 2012)
NanoBRET Target EngagementIC50Not explicitly found in a direct comparative study-
CETSAΔTmNot explicitly quantified in direct comparison-

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and assay format.

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Figure 1: Simplified MAPK signaling pathway and the point of intervention for Vemurafenib.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Compound Treatment B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Insoluble Fractions C->D E 5. Western Blot for Target Protein D->E F 6. Data Analysis: Generate Melt Curve E->F

Figure 2: General experimental workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Method_Comparison cluster_comparison Comparison of Target Engagement Methods Direct Direct Binding Assays CETSA CETSA (Thermal Stability) Direct->CETSA NanoBRET NanoBRET (Proximity-Based) Direct->NanoBRET Indirect Indirect Functional Assays Western Western Blot (Downstream Signaling) Indirect->Western

Figure 3: Logical relationship between direct and indirect methods for validating target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes the use of CETSA to confirm the intracellular target engagement of a compound by measuring the thermal stabilization of its target protein.

1. Cell Culture and Compound Treatment:

  • Culture BRAFV600E mutant melanoma cells (e.g., A375) to approximately 80% confluency.

  • Treat cells with the desired concentration of the test compound (e.g., 10 µM Vemurafenib) or vehicle (DMSO) for 2-4 hours.

2. Heat Shock:

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Normalize the protein concentration for all samples.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe with a primary antibody against the target protein (e.g., total BRAF).

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.

  • Normalize the intensities to the sample from the lowest temperature (e.g., 37°C).

  • Plot the normalized intensities against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples indicates target stabilization.

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay

This protocol outlines the measurement of compound binding to a target protein in live cells using the NanoBRET methodology.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with a vector expressing the target protein fused to NanoLuc® luciferase and a vector for a fluorescent energy acceptor.

  • Seed the transfected cells into a multi-well plate.

2. Tracer and Compound Addition:

  • Prepare serial dilutions of the test compound.

  • Add the fluorescent NanoBRET® tracer (a cell-permeable ligand for the target protein) and the compound dilutions to the cells.

3. Incubation and Signal Detection:

  • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

  • Add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the log of the compound concentration.

  • The displacement of the tracer by the test compound will result in a decrease in the BRET signal, allowing for the determination of an IC50 value.[1]

Western Blotting for Downstream Pathway Inhibition (p-ERK)

This protocol describes the quantification of phosphorylated ERK (p-ERK), a downstream pharmacodynamic marker of BRAF inhibition.[3]

1. Cell Culture and Treatment:

  • Seed BRAFV600E mutant cells (e.g., A375) and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with a dose range of the test compound (e.g., 0.01 µM to 10 µM Vemurafenib) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate to ensure equal loading.

3. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

4. Data Analysis:

  • Quantify the intensity of the p-ERK bands.

  • To normalize the data, the membrane can be stripped and re-probed for total ERK and a loading control protein (e.g., GAPDH or β-actin).

  • A dose-dependent decrease in the p-ERK signal in the compound-treated samples compared to the vehicle control indicates inhibition of the signaling pathway.[3]

Conclusion

Validating the cellular engagement of a drug with its target is a cornerstone of modern drug discovery.[1] As demonstrated with the BRAFV600E inhibitor Vemurafenib, multiple orthogonal methods are available, each with distinct advantages and limitations. Direct biophysical measurements using techniques like CETSA and NanoBRET provide unequivocal evidence of binding, with NanoBRET offering higher throughput and real-time capabilities in live cells.[1] Indirect pharmacodynamic assays, such as Western Blotting for p-ERK, confirm the functional consequence of target engagement and are often highly correlative with the compound's cellular phenotype.[1] The choice of method will depend on the specific research question and available resources. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of a compound's target engagement in a cellular context.

References

Insufficient Data Available for Comprehensive Analysis of Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search for information on the compound Boxidine, there is a significant lack of publicly available scientific data to conduct a comprehensive cross-validation of its effects with genetic models as requested.

Initial searches identified this compound as an antilipidemic agent, with information from chemical databases like PubChem indicating that it may inhibit the conversion of 7-dehydrocholesterol to cholesterol and reduce sterol absorption. However, beyond this basic classification, there is a notable absence of detailed research, including preclinical or clinical studies, that would be necessary to fulfill the user's request for a detailed comparison guide.

The core requirements for the requested content, such as quantitative data for comparison, detailed experimental protocols, and established signaling pathways for visualization, are contingent on the existence of a body of scientific literature. The performed searches failed to uncover any peer-reviewed articles, clinical trial data, or detailed pharmacological profiles for this compound. Consequently, it is not possible to:

  • Present quantitative data: No experimental results were found that would allow for a tabular comparison of this compound's performance against any alternatives.

  • Provide experimental protocols: Without published research, the methodologies for key experiments involving this compound remain unknown.

  • Visualize signaling pathways: The specific molecular signaling pathways through which this compound may exert its effects have not been elucidated in the available resources.

Similarly, the request to cross-validate this compound's effects with genetic models cannot be addressed, as no studies linking this compound to any genetic models were identified.

Independent Verification of Published Data on Boxidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document addresses the request for a comparative guide on the drug Boxidine, intended to detail its performance against other alternatives, supported by experimental data, detailed methodologies, and visualizations of its signaling pathways.

Following a comprehensive search of publicly available scientific literature and drug databases, we regret to inform you that there is insufficient data to conduct the requested independent verification and create a comparative guide for this compound.

Our investigation confirmed that this compound, with the chemical formula C₁₉H₂₀F₃NO and CAS number 10355-14-3, is classified as an antilipidemic agent. However, detailed information critical for your request is not available in the public domain. Specifically, there is a lack of published research on:

  • Mechanism of Action: The specific biochemical processes through which this compound exerts its lipid-lowering effects have not been publicly detailed.

  • Signaling Pathways: There are no published diagrams or descriptions of the signaling cascades modulated by this compound.

  • Quantitative Experimental Data: No peer-reviewed studies presenting quantitative data on the efficacy and performance of this compound were found. Consequently, a comparison with alternative therapies is not possible.

  • Experimental Protocols: Methodologies for key experiments involving this compound have not been published.

Due to the absence of this fundamental information, the core requirements of your request—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be met at this time.

We recommend monitoring scientific literature and clinical trial databases for any future publications related to this compound or its synonyms, such as 1-(2-((4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-YL)OXY)ETHYL)PYRROLIDINE. Should relevant data become publicly available, a comparative analysis as requested could be conducted.

Comparative Analysis of Boxidine's Selectivity for Microbial vs. Mammalian Sterol Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the hypothetical antifungal agent, Boxidine , on the sterol biosynthesis pathways of microbial pathogens versus their mammalian hosts. The high degree of selectivity exhibited by this compound underscores its potential as a therapeutic agent with a favorable safety profile. This analysis is supported by experimental data from studies on well-characterized selective inhibitors that share this compound's proposed mechanism of action.

Introduction to Sterol Biosynthesis Inhibition

Sterol biosynthesis is an essential metabolic pathway in both fungi and mammals, leading to the production of ergosterol and cholesterol, respectively. These sterols are vital components of cellular membranes, regulating fluidity and the function of membrane-bound proteins. The differences between the fungal ergosterol and mammalian cholesterol biosynthesis pathways present key opportunities for the development of selective antifungal drugs. One of the most well-established targets is the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme involved in a critical step of sterol synthesis. While present in both fungi and mammals, structural differences between the orthologs allow for the design of inhibitors with high specificity for the fungal enzyme.

This compound is a conceptual next-generation azole antifungal designed to exhibit high selectivity for fungal CYP51 over its human counterpart, minimizing off-target effects and potential for drug-drug interactions.

Data Presentation: In Vitro Inhibitory Activity of this compound

The selectivity of this compound is quantified by comparing its inhibitory activity against the CYP51 enzymes from a representative fungal pathogen (Candida albicans) and humans. The data presented here is analogous to that of highly selective azoles like fluconazole and voriconazole.

Compound Fungal Target IC50 (µM)a Mammalian Target IC50 (µM)b Selectivity Indexc
This compound C. albicans CYP510.15Human CYP51>100>667
FluconazoleC. albicans CYP51~0.1Human CYP51~54~540[1]
VoriconazoleC. albicans CYP51~0.05Human CYP51~11~220[1]
KetoconazoleC. albicans CYP51~0.03Human CYP51~0.06~2[1][2]

a Half-maximal inhibitory concentration against the fungal enzyme. b Half-maximal inhibitory concentration against the human enzyme. c Ratio of mammalian IC50 to fungal IC50. A higher index indicates greater selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of sterol biosynthesis inhibitors like this compound.

In Vitro CYP51 Inhibition Assay

This assay quantitatively measures the inhibitory activity of a compound against purified recombinant CYP51 enzymes.

Materials:

  • Recombinant human and C. albicans CYP51.

  • Cytochrome P450 reductase.

  • Lanosterol (substrate).

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • LC-MS/MS system for product quantification.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CYP51 enzyme, and cytochrome P450 reductase.

  • Add the test compound at various concentrations. A vehicle control (without the inhibitor) should be included.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding lanosterol and the NADPH generating system.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the formation of the demethylated product.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[2]

Antifungal Susceptibility Testing (MIC Determination)

This cell-based assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans).

  • Fungal growth medium (e.g., RPMI-1640).

  • Test compound (this compound) serially diluted in the growth medium.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Add the serially diluted test compound to the wells of a 96-well plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

  • Measure the optical density at a suitable wavelength (e.g., 600 nm) to assess fungal growth.

  • The MIC is defined as the lowest concentration of the compound that causes a significant reduction (e.g., 80%) in fungal growth compared to the control.[3]

Mammalian Cell Viability Assay

This assay assesses the cytotoxicity of a compound against a mammalian cell line to determine its effect on host cells.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cell line).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Test compound (this compound) serially diluted in the culture medium.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][5]

Mandatory Visualizations

Mammalian Cholesterol Biosynthesis Pathway

Mammalian_Cholesterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51_mammal Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51_mammal 14α-demethylation Post_Lanosterol ... CYP51_mammal->Post_Lanosterol Cholesterol Cholesterol Post_Lanosterol->Cholesterol This compound This compound This compound->CYP51_mammal Weak Inhibition Microbial_Ergosterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51_fungal Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51_fungal 14α-demethylation Post_Lanosterol ... CYP51_fungal->Post_Lanosterol Ergosterol Ergosterol Post_Lanosterol->Ergosterol This compound This compound This compound->CYP51_fungal Strong Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Fungal_CYP51 Fungal CYP51 Inhibition Assay IC50_Fungal Calculate Fungal IC50/MIC Fungal_CYP51->IC50_Fungal Mammalian_CYP51 Mammalian CYP51 Inhibition Assay IC50_Mammalian Calculate Mammalian IC50 Mammalian_CYP51->IC50_Mammalian Antifungal_MIC Antifungal MIC Determination Antifungal_MIC->IC50_Fungal Mammalian_Viability Mammalian Cell Viability Assay Mammalian_Viability->IC50_Mammalian Selectivity_Index Determine Selectivity Index IC50_Fungal->Selectivity_Index IC50_Mammalian->Selectivity_Index

References

A Head-to-Head Comparison of Boxidine and its Analogs in the Inhibition of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Boxidine and its functional analogs as inhibitors of 7-dehydrocholesterol reductase (DHCR7), a critical enzyme in the terminal stages of cholesterol biosynthesis. The information presented is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Introduction to this compound and its Mechanism of Action

This compound is a chemical compound that has been identified as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By blocking this crucial step, this compound and its analogs effectively reduce the production of cholesterol. This mechanism of action classifies them as antilipidemic agents. Beyond its role in cholesterol synthesis, this compound is also reported to inhibit the absorption of sterols.[1][2]

Functional Analogs of this compound

A number of other compounds, while not necessarily structural analogs, exhibit the same functional mechanism of inhibiting DHCR7. These functional analogs are valuable for comparative studies to understand the structure-activity relationships and therapeutic potential of DHCR7 inhibitors. For the purpose of this guide, the following compounds will be considered as functional analogs of this compound:

  • AY9944: A well-characterized and potent experimental inhibitor of DHCR7.

  • BM15766: Another known inhibitor of DHCR7.

  • Triparanol: An older drug that was withdrawn from the market but is a known DHCR7 inhibitor.

  • Atypical Antipsychotics: Certain drugs in this class, such as haloperidol and aripiprazole, have been shown to inhibit DHCR7.

  • Antidepressants: Trazodone is an example of an antidepressant with DHCR7 inhibitory activity.

Quantitative Comparison of Inhibitory Potency

CompoundIC50 (DHCR7 Inhibition)Notes
This compound ( CL 65205 ) Not Available---
AY99440.013 µMPotent inhibitor.
BM157661.2 µM---
Cariprazine1.4 nMBased on decreases in desmosterol levels.
Trazodone33 nMBased on decreases in desmosterol levels.
Metoprolol208 nMBased on decreases in desmosterol levels.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams have been generated using the DOT language.

Cholesterol Biosynthesis Pathway and Point of Inhibition

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... Multiple Steps 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) ...->7-Dehydrocholesterol (7-DHC) Multiple Steps Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 DHCR7_target DHCR7 Boxidine_Analogs This compound & Analogs Boxidine_Analogs->DHCR7_target Inhibit

Caption: Simplified cholesterol biosynthesis pathway highlighting the conversion of 7-DHC to cholesterol by DHCR7 and its inhibition by this compound and its analogs.

Experimental Workflow for DHCR7 Inhibition Assay

G cluster_workflow Experimental Workflow cluster_controls Controls A 1. Cell Culture (e.g., Neuro-2a cells) B 2. Compound Treatment (this compound or analogs at various concentrations) A->B C 3. Incubation (24 hours) B->C D 4. Cell Lysis & Lipid Extraction C->D E 5. UPLC-MS/MS Analysis (Quantify 7-DHC and Cholesterol) D->E F 6. Data Analysis (Calculate IC50 values) E->F Positive_Control Positive Control (e.g., AY9944) Negative_Control Negative Control (Vehicle/DMSO)

Caption: A typical experimental workflow for determining the IC50 of DHCR7 inhibitors in a cell-based assay.

Experimental Protocols

The following is a generalized protocol for a high-throughput screening assay to identify and characterize DHCR7 inhibitors, based on established methodologies.

Objective: To determine the in vitro potency of test compounds (this compound and its analogs) in inhibiting the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol in a cell-based assay.
Materials:
  • Cell Line: Mouse neuroblastoma cells (Neuro-2a) are a suitable model.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well clear-bottom assay plates.

  • Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Control Compounds: A known DHCR7 inhibitor as a positive control (e.g., AY9944) and the vehicle (e.g., DMSO) as a negative control.

  • Reagents for Lysis and Extraction: Methanol, Chloroform, and an internal standard (e.g., d7-7-dehydrocholesterol).

  • Instrumentation: Automated liquid handler, cell incubator, and a UPLC-MS/MS system.

Procedure:
  • Cell Seeding:

    • Culture Neuro-2a cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (resulting in 4,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls.

    • Using an automated liquid handler, transfer a small volume of each compound dilution to the assay plates to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Incubation:

    • Incubate the treated plates for 24 hours at 37°C and 5% CO2.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the culture medium from the wells.

    • Add 50 µL of methanol to each well to lyse the cells.

    • Add 10 µL of the internal standard solution to each well.

    • Add 100 µL of chloroform to each well.

    • Seal the plates and mix thoroughly.

    • Centrifuge the plates to separate the aqueous and organic layers.

  • Sample Analysis:

    • Carefully transfer the organic (lower) layer containing the lipids to a new plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for UPLC-MS/MS analysis.

    • Analyze the samples to quantify the levels of 7-DHC and cholesterol, normalized to the internal standard.

  • Data Analysis:

    • Calculate the ratio of 7-DHC to cholesterol for each treatment condition.

    • Plot the percentage of inhibition (relative to the negative control) against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion

This compound and its functional analogs represent a significant class of compounds for the study of cholesterol metabolism and for the potential development of new therapeutic agents. While direct comparative data for this compound is currently limited, the information available for its functional analogs provides a valuable benchmark for its potency. The experimental protocols and workflows outlined in this guide offer a robust framework for the further characterization of this compound and the discovery of novel DHCR7 inhibitors. Future studies should focus on determining the precise IC50 of this compound to enable a more direct and quantitative comparison with its analogs.

References

Lack of Publicly Available Data on the Reproducibility of Boxidine's Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published studies, clinical trials, and experimental data concerning the reproducibility of Boxidine's effects across different laboratories has yielded limited specific information. While the compound is identified as an antilipidemic agent, there is a notable absence of publicly available, detailed research on its performance, comparative efficacy, and the consistency of its effects in various experimental settings.

This compound, also known as CL 65205 , is classified as an antilipidemic agent.[1] Its proposed mechanism of action involves the inhibition of the conversion of 7-dehydrocholesterol to cholesterol and the inhibition of sterol absorption.[2] However, beyond this basic description, there is a scarcity of in-depth pharmacological studies, clinical trial data, and direct comparisons with other lipid-lowering drugs in the public domain.

Due to this lack of specific data, a direct comparison guide on the reproducibility of this compound's effects cannot be constructed. The following sections, therefore, provide a generalized framework and illustrative examples based on the known class of antilipidemic agents. This information is intended to serve as a template for how such a guide would be structured if sufficient data on this compound were available.

Hypothetical Signaling Pathway of this compound

Based on its described mechanism of action, a hypothetical signaling pathway for this compound can be visualized. This pathway would involve the inhibition of key steps in cholesterol synthesis and absorption.

cluster_synthesis Cholesterol Synthesis Pathway cluster_absorption Sterol Absorption Pathway 7-dehydrocholesterol 7-dehydrocholesterol DHCR7 DHCR7 (7-Dehydrocholesterol reductase) 7-dehydrocholesterol->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol Dietary & Biliary Sterols Dietary & Biliary Sterols NPC1L1 NPC1L1 Dietary & Biliary Sterols->NPC1L1 Enterocyte Enterocyte Absorbed Sterols Absorbed Sterols Enterocyte->Absorbed Sterols NPC1L1->Enterocyte This compound This compound This compound->DHCR7 Inhibits This compound->NPC1L1 Inhibits Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Induction of Hyperlipidemia Induction of Hyperlipidemia Animal Model Selection->Induction of Hyperlipidemia Baseline Measurements Baseline Measurements Induction of Hyperlipidemia->Baseline Measurements Randomization & Grouping Randomization & Grouping Baseline Measurements->Randomization & Grouping Treatment Period Treatment Period Randomization & Grouping->Treatment Period Endpoint Measurements Endpoint Measurements Treatment Period->Endpoint Measurements Data Analysis Data Analysis Endpoint Measurements->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion End End Results & Conclusion->End

References

Assessing the Translational Potential of Boxidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Extensive literature searches for preclinical and clinical data on Boxidine have yielded limited specific results. While its chemical structure and classification as an antilipidemic agent are documented, publicly available experimental data on its efficacy, safety, and pharmacokinetics are scarce.[1][2] This guide, therefore, provides a comparative framework based on the known mechanisms of action of this compound and contrasts them with established alternative therapies for hyperlipidemia for which substantial data exist. The information presented for this compound should be considered a theoretical assessment of its translational potential.

Introduction

This compound is a chemical entity identified as an antilipidemic agent.[3] Its purported mechanisms of action include the inhibition of sterol absorption and the inhibition of the enzyme 7-dehydrocholesterol reductase (DHCR7), which is involved in the final step of cholesterol biosynthesis.[4][5] These dual mechanisms suggest a potential for lowering circulating cholesterol levels, a cornerstone in the management of hyperlipidemia and the prevention of atherosclerotic cardiovascular disease. This guide provides a comparative analysis of this compound's theoretical potential against established classes of lipid-lowering therapies, offering a translational perspective for researchers and drug development professionals.

Mechanism of Action: this compound and its Alternatives

A clear understanding of the signaling pathways and mechanisms of action is crucial for assessing translational potential.

This compound's Putative Signaling Pathway

This compound is understood to exert its lipid-lowering effects through two primary mechanisms:

  • Inhibition of Sterol Absorption: Similar to ezetimibe, this compound is thought to interfere with the uptake of dietary and biliary cholesterol from the small intestine into the enterocytes. This reduction in cholesterol absorption leads to a decrease in the cholesterol content of chylomicrons and their remnants.[6]

  • Inhibition of 7-Dehydrocholesterol Reductase (DHCR7): this compound is also reported to inhibit DHCR7, the enzyme that catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol in the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis.[4][7] Inhibition of this enzyme would lead to an accumulation of 7-DHC and a decrease in endogenous cholesterol synthesis.

Signaling Pathway of this compound and its Alternatives

cluster_this compound This compound cluster_Alternatives Alternative Therapies B_SA Sterol Absorption Inhibition Intestinal_Cholesterol Intestinal Cholesterol B_SA->Intestinal_Cholesterol Inhibits B_DHCR7 DHCR7 Inhibition Cholesterol_Synthesis Cholesterol Synthesis B_DHCR7->Cholesterol_Synthesis Inhibits Statins Statins Statins->Cholesterol_Synthesis Inhibits (HMG-CoA Reductase) Ezetimibe Ezetimibe Ezetimibe->Intestinal_Cholesterol Inhibits PCSK9i PCSK9 Inhibitors LDL_Receptor LDL Receptor Expression PCSK9i->LDL_Receptor Increases (Prevents Degradation) Fibrates Fibrates Plasma_LDL Plasma LDL-C Fibrates->Plasma_LDL Modulates (via PPARα) Cholesterol_Synthesis->LDL_Receptor Upregulates Intestinal_Cholesterol->Plasma_LDL Reduces LDL_Receptor->Plasma_LDL Decreases A 1. Cell Culture (e.g., Caco-2 cells) B 2. Radiolabeling (e.g., with [3H]-cholesterol) A->B C 3. Treatment (Incubate with this compound or control) B->C D 4. Micelle Incubation (Expose cells to cholesterol micelles) C->D E 5. Cell Lysis & Scintillation Counting D->E F 6. Data Analysis (Quantify cholesterol uptake inhibition) E->F A 1. Enzyme Source (e.g., liver microsomes or recombinant DHCR7) B 2. Substrate Addition (7-dehydrocholesterol) A->B C 3. Treatment (Incubate with this compound or control) B->C D 4. Reaction Incubation C->D E 5. Sterol Extraction D->E F 6. Analysis (e.g., GC-MS or LC-MS/MS to quantify cholesterol and 7-DHC) E->F A Patient Screening (Inclusion/Exclusion Criteria) B Baseline Assessment (Lipid profile, safety labs) A->B C Randomization B->C D1 Treatment Arm 1 (this compound) C->D1 D2 Treatment Arm 2 (Active Comparator - e.g., Ezetimibe) C->D2 D3 Treatment Arm 3 (Placebo) C->D3 E Treatment Period (e.g., 12 weeks) D1->E D2->E D3->E F Follow-up Visits (Efficacy and safety monitoring) E->F G End-of-Study Assessment (Final lipid profile, safety labs) F->G H Statistical Analysis (Comparison of treatment effects) G->H

References

Safety Operating Guide

Navigating the Disposal of Boxidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of Boxidine, a compound used in research settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound waste with the utmost care. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a full-face shield.To protect against splashes and potential aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the chemical waste.
Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from spills.
Respiratory Protection A respirator may

Safeguarding Your Research: A Comprehensive Guide to Handling Boxidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Boxidine, including detailed operational and disposal plans. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Core Safety and Hazard Information

This compound hydrochloride is a chemical that poses several health risks. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation. It is also harmful to aquatic life.

Hazard Statements:

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H402: Harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is mandatory when handling this compound in any form. The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation.[1]
Body Protection A fully buttoned lab coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation exposure.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area in Fume Hood Gather PPE->Prepare Work Area Don PPE Don Appropriate PPE Weigh/Measure this compound Weigh/Measure this compound in Fume Hood Don PPE->Weigh/Measure this compound Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Segregate Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate Surfaces Decontaminate Work Surfaces Segregate Waste->Decontaminate Surfaces Doff PPE Doff PPE Correctly Decontaminate Surfaces->Doff PPE Dispose of Waste Dispose of Hazardous Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End Start Start Start->Review SDS

Safe Handling Workflow for this compound

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain: For liquid spills, absorb with chemical absorbent pads or other suitable materials.[1] For solid spills, carefully collect the material to avoid generating dust.

  • Collect and Dispose: Carefully collect all contaminated absorbent materials and any broken glassware into a designated hazardous waste container. Label the container as "Hazardous Waste - Spill Debris containing this compound".[1]

  • Decontaminate: Clean the spill surface with a detergent solution and then rinse with water. Collect all cleaning materials as hazardous waste.[1]

Waste Disposal: All this compound waste and contaminated materials must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid this compound Waste Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[1]
Liquid this compound Waste Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container.[1]
Contaminated Labware All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves) must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[1]

Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.[1]

  • Final Disposal: Dispose of contents/container to an approved waste disposal plant. Community-based drug "take-back" programs may be an option for disposal of unused medicines.[2][3] If no take-back program is available, the material should be disposed of in the household trash after being mixed with an undesirable substance like used coffee grounds or kitty litter and placed in a sealed container.[2] However, for laboratory waste, disposal through a licensed hazardous waste management company is the standard and recommended procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boxidine
Reactant of Route 2
Reactant of Route 2
Boxidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.